TK-129
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C15H23N5O2 |
|---|---|
分子量 |
305.38 g/mol |
IUPAC 名称 |
1-cyclopropyl-3-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]urea |
InChI |
InChI=1S/C15H23N5O2/c1-9(2)12-7-13(19-18-12)14(21)20-6-5-11(8-20)17-15(22)16-10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,18,19)(H2,16,17,22)/t11-/m1/s1 |
InChI 键 |
WNSMPEBHTSITSG-LLVKDONJSA-N |
手性 SMILES |
CC(C)C1=CC(=NN1)C(=O)N2CC[C@H](C2)NC(=O)NC3CC3 |
规范 SMILES |
CC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)NC3CC3 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TK-129
For Researchers, Scientists, and Drug Development Professionals
Introduction
TK-129 is a novel, potent, and orally active pyrazole-based inhibitor of Lysine-specific demethylase 5B (KDM5B).[1][2] It was identified through structure-based drug design and has demonstrated therapeutic potential in preclinical models of myocardial remodeling and fibrosis.[1][2] KDM5B is a histone demethylase that plays a crucial role in epigenetic regulation, and its dysregulation has been implicated in various diseases, including cardiovascular disorders. This compound exerts its effects by selectively inhibiting the demethylase activity of KDM5B, leading to downstream modulation of gene expression.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the KDM5B enzyme.[1] KDM5B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, which are responsible for removing methyl groups from lysine residues on histone tails. Specifically, KDM5B targets the trimethylated lysine 4 on histone H3 (H3K4me3), a mark generally associated with active gene transcription.
By inhibiting KDM5B, this compound prevents the demethylation of H3K4me3. This leads to an accumulation of this active chromatin mark at the promoter regions of KDM5B target genes. The subsequent alteration in the chromatin state leads to changes in gene expression, which forms the basis of the therapeutic effects of this compound.
A key signaling pathway implicated in the downstream effects of this compound is the Wnt pathway. Upregulation of KDM5B in cardiac fibroblasts is associated with the activation of the Wnt signaling pathway, which is a known driver of fibrosis. This compound, by inhibiting KDM5B, blocks the activation of this KDM5B-related Wnt pathway, thereby mitigating profibrotic gene expression and subsequent tissue remodeling.
Quantitative Data
The following table summarizes the key quantitative data for this compound based on preclinical studies.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 0.044 µM (44 nM) | Not Specified | KDM5B Inhibition Assay | |
| Oral Bioavailability (F) | 42.37% | Mouse | Pharmacokinetic Study |
Experimental Protocols
KDM5B Inhibition Assay (In Vitro)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against KDM5B.
-
Principle: This assay measures the enzymatic activity of recombinant KDM5B in the presence of varying concentrations of the inhibitor. The activity is typically monitored by detecting the formaldehyde produced during the demethylation reaction.
-
Materials:
-
Recombinant human KDM5B enzyme
-
H3K4me3 peptide substrate
-
Alpha-ketoglutarate (α-KG)
-
Ascorbate
-
Ferrous iron (Fe(II))
-
Formaldehyde detection reagent (e.g., formaldehyde dehydrogenase coupled with NAD+)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., HEPES, pH 7.5)
-
384-well microplate
-
Plate reader capable of measuring absorbance or fluorescence
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute into the assay buffer.
-
In a 384-well plate, add the assay buffer, recombinant KDM5B enzyme, and the H3K4me3 peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding a mixture of α-KG, ascorbate, and Fe(II).
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the formaldehyde detection reagent.
-
Incubate to allow for the detection reaction to proceed.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cardiac Fibroblast Activation Assay (In Vitro)
-
Objective: To assess the effect of this compound on Angiotensin II (Ang II)-induced activation of cardiac fibroblasts.
-
Principle: Cardiac fibroblasts are primary cells that, when activated by stimuli like Ang II, differentiate into myofibroblasts, characterized by the expression of alpha-smooth muscle actin (α-SMA) and increased collagen production. This assay measures the ability of this compound to inhibit this activation.
-
Materials:
-
Primary cardiac fibroblasts isolated from neonatal mice or rats.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Angiotensin II (Ang II).
-
This compound (dissolved in DMSO).
-
Reagents for immunofluorescence staining (e.g., anti-α-SMA antibody, fluorescently labeled secondary antibody, DAPI for nuclear staining).
-
Reagents for Western blotting (e.g., antibodies against α-SMA and a loading control like GAPDH).
-
Fluorescence microscope and Western blot imaging system.
-
-
Procedure:
-
Culture primary cardiac fibroblasts in standard cell culture conditions.
-
Seed the cells into appropriate culture plates (e.g., 24-well plates for immunofluorescence, 6-well plates for Western blotting).
-
Once the cells reach a desired confluency, serum-starve them for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with Ang II for a specified duration (e.g., 24-48 hours).
-
For Immunofluorescence:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against α-SMA.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Visualize and quantify the α-SMA expression using a fluorescence microscope.
-
-
For Western Blotting:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with primary antibodies against α-SMA and a loading control.
-
Incubate with appropriate secondary antibodies.
-
Detect the protein bands using an imaging system and quantify the band intensities.
-
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in inhibiting myocardial fibrosis.
Caption: Workflow for assessing this compound's effect on cardiac fibroblast activation.
References
The Discovery and Synthesis of TK-129: A Novel KDM5B Inhibitor for Myocardial Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TK-129 is a novel, potent, and orally bioavailable small molecule inhibitor of lysine-specific demethylase 5B (KDM5B), a histone demethylase implicated in the pathogenesis of cardiovascular diseases. Discovered through a structure-based drug design approach, this compound has demonstrated significant therapeutic potential in preclinical models of myocardial remodeling and fibrosis. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, mechanism of action, and key experimental data for this compound, intended for researchers, medicinal chemists, and pharmacologists in the field of drug development.
Introduction
Myocardial fibrosis, characterized by the excessive deposition of extracellular matrix proteins in the heart tissue, is a final common pathway in many cardiovascular diseases, leading to cardiac stiffness, dysfunction, and eventual heart failure. Epigenetic modifications, particularly histone methylation, have emerged as critical regulators of the fibrotic process. Lysine-specific demethylase 5B (KDM5B), also known as JARID1B, is an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4me2/3), a mark associated with active gene transcription. Elevated levels of KDM5B have been observed in fibrotic cardiac tissues, making it a promising therapeutic target. This compound was developed as a potent and selective inhibitor of KDM5B to explore the therapeutic potential of targeting this enzyme in myocardial fibrosis.
Discovery of this compound
The discovery of this compound was the result of a structure-based design and optimization effort starting from a pyrazole-based scaffold identified through virtual screening.[1] The development process focused on enhancing potency against KDM5B while maintaining favorable pharmacokinetic properties and minimizing off-target effects. The chemical name for this compound is (R)-1-Cyclopropyl-3-(1-(3-isopropyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)urea .
Synthesis Pathway
The synthesis of this compound is a multi-step process involving the preparation of two key intermediates: 3-isopropyl-1H-pyrazole-5-carboxylic acid and (R)-1-cyclopropyl-3-(pyrrolidin-3-yl)urea. These intermediates are then coupled to form the final product.
Synthesis Workflow
The overall synthetic workflow for this compound is depicted below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 3-isopropyl-1H-pyrazole-5-carboxylic acid
-
To a solution of ethyl isobutyrylacetate in an appropriate solvent, add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture to facilitate the formation of the enamine intermediate.
-
After cooling, add hydrazine hydrate to the reaction mixture.
-
Reflux the mixture to induce cyclization, forming the pyrazole ring.
-
Saponify the resulting ethyl ester with a base such as sodium hydroxide.
-
Acidify the mixture to precipitate the desired carboxylic acid product.
-
Filter, wash, and dry the solid to obtain 3-isopropyl-1H-pyrazole-5-carboxylic acid.
Step 2: Synthesis of (R)-1-cyclopropyl-3-(pyrrolidin-3-yl)urea
-
Dissolve (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate in a suitable solvent such as dichloromethane.
-
Add cyclopropyl isocyanate to the solution and stir at room temperature.
-
Monitor the reaction for the formation of the urea linkage.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Treat the resulting Boc-protected urea with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc protecting group.
-
Neutralize the reaction mixture and extract the product to obtain (R)-1-cyclopropyl-3-(pyrrolidin-3-yl)urea.
Step 3: Synthesis of this compound ((R)-1-Cyclopropyl-3-(1-(3-isopropyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)urea)
-
Dissolve 3-isopropyl-1H-pyrazole-5-carboxylic acid in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, such as DIPEA (N,N-diisopropylethylamine).
-
Stir the mixture for a short period to activate the carboxylic acid.
-
Add a solution of (R)-1-cyclopropyl-3-(pyrrolidin-3-yl)urea in DMF to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by techniques like LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield this compound as the final compound.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the enzymatic activity of KDM5B.[2][3] This inhibition leads to an increase in the levels of H3K4me3, a histone mark that is typically removed by KDM5B. The subsequent alteration in gene expression affects downstream signaling pathways, most notably the Wnt signaling pathway, which is a key driver of fibrosis.[2][4] By inhibiting KDM5B, this compound effectively dampens the pro-fibrotic Wnt signaling cascade.
Caption: this compound mechanism of action.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity
| Parameter | Value | Description |
| KDM5B IC50 | 44 nM | The half maximal inhibitory concentration against KDM5B enzyme activity. |
| KDM5A IC50 | 79 nM | The half maximal inhibitory concentration against KDM5A enzyme activity. |
| KDM5C IC50 | 353 nM | The half maximal inhibitory concentration against KDM5C enzyme activity. |
| Cytotoxicity (NRCFs) | Low at 10 µM | Low toxicity observed in Neonatal Rat Cardiac Fibroblasts. |
| Cytotoxicity (NRCMs) | Low at 10 µM | Low toxicity observed in Neonatal Rat Cardiomyocytes. |
Table 2: Pharmacokinetic Properties in Mice
| Parameter | Value (10 mg/kg, p.o.) | Description |
| Cmax | 1256 ± 268 ng/mL | Maximum plasma concentration. |
| Tmax | 0.58 ± 0.20 h | Time to reach maximum plasma concentration. |
| t1/2 | 2.15 ± 0.45 h | Elimination half-life. |
| AUC0-t | 3428 ± 512 h*ng/mL | Area under the plasma concentration-time curve. |
| Oral Bioavailability (F) | 42.37% | The fraction of the administered dose that reaches systemic circulation. |
Table 3: In Vivo Efficacy
| Model | Treatment | Key Finding |
| Ang II-induced Cardiac Fibroblasts | This compound | Reduced activation, migration, and proliferation of fibroblasts. |
| Isoprenaline-induced Myocardial Remodeling (Mice) | This compound (50 mg/kg, p.o., twice daily) | Effectively reduced pathological myocardial remodeling and fibrosis. |
| Acute Toxicity (Mice) | This compound (2 g/kg, p.o., single dose) | Showed good biosafety with all mice surviving and gaining weight normally. |
Conclusion
This compound is a promising novel therapeutic candidate for the treatment of myocardial fibrosis. Its discovery through structure-based design has yielded a potent and selective KDM5B inhibitor with favorable oral bioavailability and a promising safety profile in preclinical models. The detailed synthesis and experimental data presented in this guide provide a valuable resource for researchers and drug developers interested in advancing this compound or similar epigenetic modulators for cardiovascular diseases. Further investigation into the long-term efficacy and safety of this compound is warranted to translate these promising preclinical findings into clinical applications.
References
The Biological Target of TK-129 in Human Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TK-129 is a novel, potent, and selective small molecule inhibitor targeting Lysine-specific demethylase 5B (KDM5B) in human cells.[1][2][3] Developed through structure-based design, this pyrazole-based compound has demonstrated significant therapeutic potential in preclinical models of cardiac remodeling and fibrosis.[1][2] This technical guide provides a comprehensive overview of the biological target of this compound, including its mechanism of action, associated signaling pathways, quantitative data from key experiments, and detailed experimental protocols.
Core Target: Lysine-Specific Demethylase 5B (KDM5B)
The primary biological target of this compound is the histone demethylase KDM5B, also known as JARID1B or PLU-1. KDM5B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, which play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone tails. Specifically, KDM5B demethylates di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3), leading to transcriptional repression.
In the context of human cells, the inhibition of KDM5B by this compound leads to an increase in the global levels of H3K4me3, a histone mark associated with active gene transcription. This epigenetic modulation underlies the therapeutic effects of this compound observed in disease models.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from the foundational study by Tang et al. (2022).
| Parameter | Value | Description |
| Target | KDM5B | The primary biological target of this compound. |
| IC50 | 0.044 µM | The half maximal inhibitory concentration of this compound against KDM5B enzymatic activity. |
| Bioavailability (F) | 42.37% | The oral bioavailability of this compound observed in preclinical models. |
Table 1: Key Pharmacological Parameters of this compound.
Signaling Pathway Modulation: The Wnt Pathway
This compound exerts its therapeutic effects by modulating the Wnt signaling pathway, which is downstream of KDM5B. In pathological conditions such as cardiac fibrosis, KDM5B is upregulated, leading to the activation of the Wnt pathway. By inhibiting KDM5B, this compound effectively blocks this activation, thereby mitigating the profibrotic effects.
Caption: KDM5B-Wnt Signaling Pathway Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the primary literature for this compound.
KDM5B Enzymatic Inhibition Assay
This assay quantifies the inhibitory activity of this compound against the KDM5B enzyme.
-
Reagents and Materials:
-
Recombinant human KDM5B protein
-
Biotinylated H3K4me3 peptide substrate
-
AlphaLISA® detection reagents (Donor and Acceptor beads)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
This compound (or other test compounds)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add KDM5B enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate.
-
Incubate the reaction mixture at room temperature for a specified duration (e.g., 60 minutes).
-
Stop the reaction by adding the AlphaLISA® Acceptor beads and anti-unmethylated H3K4 antibody.
-
Incubate in the dark at room temperature for 60 minutes.
-
Add AlphaLISA® Donor beads and incubate again in the dark for 30 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for KDM5B Enzymatic Inhibition Assay.
Angiotensin II-Induced Cardiac Fibroblast Activation Assay
This cell-based assay evaluates the ability of this compound to inhibit the activation of cardiac fibroblasts, a key process in cardiac fibrosis.
-
Cell Culture:
-
Primary neonatal rat cardiac fibroblasts (NRCFs) are isolated and cultured in DMEM supplemented with 10% fetal bovine serum (FBS).
-
Cells are serum-starved for 24 hours before treatment.
-
-
Treatment:
-
Pre-treat the serum-starved NRCFs with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with Angiotensin II (Ang II) at a final concentration of 1 µM for 24-48 hours.
-
-
Analysis of Fibroblast Activation Markers (Western Blot):
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against α-smooth muscle actin (α-SMA), collagen I, and an internal loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities using densitometry software.
-
-
Immunofluorescence for α-SMA:
-
Grow NRCFs on coverslips and treat as described above.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% BSA.
-
Incubate with a primary antibody against α-SMA.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Isoprenaline-Induced Myocardial Remodeling and Fibrosis in a Mouse Model
This in vivo study assesses the therapeutic efficacy of this compound in a mouse model of cardiac fibrosis.
-
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old).
-
Induce cardiac remodeling and fibrosis by subcutaneous injection of isoprenaline (ISO) at a dose of 5 mg/kg/day for 14 days.
-
-
Drug Administration:
-
Administer this compound orally (e.g., by gavage) at a specified dose (e.g., 25 mg/kg/day) or vehicle control, starting from the first day of ISO injection and continuing for the duration of the study.
-
-
Assessment of Cardiac Function (Echocardiography):
-
Perform echocardiography at baseline and at the end of the study to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and left ventricular internal dimensions.
-
-
Histological Analysis of Fibrosis:
-
At the end of the treatment period, euthanize the mice and excise the hearts.
-
Fix the hearts in 4% paraformaldehyde and embed in paraffin.
-
Prepare 5 µm sections.
-
Perform Masson's trichrome staining to visualize collagen deposition (fibrosis appears blue).
-
Quantify the fibrotic area as a percentage of the total ventricular area using image analysis software.
-
-
Western Blot Analysis of Cardiac Tissue:
-
Homogenize heart tissue to extract proteins.
-
Perform Western blot analysis as described in the cardiac fibroblast activation assay to measure the expression of fibrotic markers (α-SMA, collagen I) and KDM5B.
-
Conclusion
This compound is a promising therapeutic agent that selectively targets KDM5B in human cells. Its mechanism of action involves the inhibition of KDM5B's demethylase activity, leading to the modulation of the Wnt signaling pathway and subsequent amelioration of pathological processes such as cardiac fibrosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other KDM5B inhibitors.
References
In-Depth Technical Guide: In Vitro and In Vivo Studies of TK-129, a Novel KDM5B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TK-129 is a novel, potent, and orally bioavailable small molecule inhibitor of Lysine-specific demethylase 5B (KDM5B), a histone demethylase implicated in the pathogenesis of various diseases, including cardiac fibrosis. This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies that have elucidated the mechanism of action and therapeutic potential of this compound in the context of myocardial remodeling and fibrosis. The information presented herein is synthesized from peer-reviewed research and is intended to serve as a detailed resource for researchers and drug development professionals working in cardiovascular disease and related fields.
Core Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [1] |
| Target | Lysine-specific demethylase 5B (KDM5B) | [1][2][3] |
| In Vitro Potency (IC50) | 44 nM | [2] |
| Oral Bioavailability (F) | 42.37% | |
| Therapeutic Area | Cardiac Remodeling and Fibrosis |
In Vitro Studies: Inhibition of Cardiac Fibroblast Activation
The profibrotic effects of this compound were evaluated in vitro using neonatal rat cardiac fibroblasts (NRCFs) stimulated with Angiotensin II (Ang II), a potent inducer of fibroblast activation and extracellular matrix production.
Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: Neonatal rat cardiac fibroblasts (NRCFs).
-
Culture Conditions: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Fibroblast Activation: NRCFs were treated with Angiotensin II (Ang II) at a concentration of 1 µM.
-
This compound Treatment: this compound was dissolved in DMSO and added to the cell culture medium at various concentrations to assess its inhibitory effects.
2. Western Blot Analysis for Fibrotic Markers:
-
Objective: To quantify the protein expression of key fibrotic markers, including alpha-smooth muscle actin (α-SMA), fibronectin, and collagen I.
-
Protocol:
-
Protein Extraction: After treatment, NRCFs were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against α-SMA, fibronectin, collagen I, and a loading control (e.g., GAPDH or β-actin) at appropriate dilutions.
-
Secondary Antibody Incubation: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Experimental Workflow: In Vitro Inhibition of Cardiac Fibroblast Activation
Caption: Workflow for in vitro assessment of this compound's antifibrotic effects.
In Vivo Studies: Amelioration of Myocardial Remodeling and Fibrosis
The therapeutic efficacy of this compound in a living organism was assessed using a mouse model of isoprenaline-induced myocardial fibrosis.
Experimental Protocols
1. Animal Model and Treatment:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Myocardial Fibrosis: Mice were subcutaneously injected with isoprenaline (5 mg/kg/day) for 14 consecutive days to induce cardiac fibrosis.
-
This compound Administration: this compound was administered orally (e.g., by gavage) at a specific dose (e.g., 50 mg/kg/day) for the duration of the isoprenaline treatment. A vehicle control group was also included.
2. Echocardiographic Assessment:
-
Objective: To evaluate cardiac function and dimensions non-invasively.
-
Protocol:
-
Mice were anesthetized, and transthoracic echocardiography was performed using a high-frequency ultrasound system.
-
M-mode images of the left ventricle were acquired to measure parameters such as left ventricular internal dimension at end-diastole (LVIDd), left ventricular internal dimension at end-systole (LVIDs), ejection fraction (EF), and fractional shortening (FS).
-
3. Histological Analysis of Cardiac Fibrosis:
-
Objective: To visualize and quantify the extent of collagen deposition in the heart tissue.
-
Staining Methods:
-
Masson's Trichrome Staining: Stains collagen blue, muscle red, and nuclei black.
-
Sirius Red Staining: Stains collagen red under bright-field microscopy and shows birefringence under polarized light, allowing for quantification of collagen content.
-
-
Protocol (General):
-
Hearts were harvested, fixed in 10% formalin, and embedded in paraffin.
-
5 µm thick sections were cut and mounted on slides.
-
Sections were deparaffinized, rehydrated, and stained according to standard protocols for Masson's trichrome or Sirius Red.
-
Stained sections were imaged using a light microscope.
-
The fibrotic area (collagen deposition) was quantified using image analysis software (e.g., ImageJ) and expressed as a percentage of the total tissue area.
-
Experimental Workflow: In Vivo Efficacy of this compound
Caption: Workflow for in vivo evaluation of this compound's therapeutic effects.
Signaling Pathway: KDM5B and the Wnt/β-catenin Pathway in Cardiac Fibrosis
This compound exerts its antifibrotic effects by inhibiting KDM5B, which in turn modulates the Wnt/β-catenin signaling pathway. Upregulation of KDM5B in cardiac fibroblasts is associated with the activation of the Wnt pathway, a key driver of fibrosis. By inhibiting KDM5B, this compound blocks this pro-fibrotic signaling cascade.
Caption: this compound inhibits KDM5B, blocking the pro-fibrotic Wnt pathway.
Quantitative Data Summary
| In Vitro Parameter | Condition | Result |
| KDM5B Inhibition | This compound | IC50 = 44 nM |
| Cardiac Fibroblast Proliferation | Ang II | Increased |
| Ang II + this compound | Significantly Reduced | |
| Cardiac Fibroblast Migration | Ang II | Increased |
| Ang II + this compound | Significantly Reduced | |
| α-SMA Expression | Ang II | Increased |
| Ang II + this compound | Significantly Reduced | |
| Fibronectin Expression | Ang II | Increased |
| Ang II + this compound | Significantly Reduced | |
| Collagen I Expression | Ang II | Increased |
| Ang II + this compound | Significantly Reduced |
| In Vivo Parameter | Condition | Result |
| Oral Bioavailability | This compound | F = 42.37% |
| Cardiac Fibrosis (Histology) | Isoprenaline | Increased |
| Isoprenaline + this compound | Significantly Reduced | |
| Ejection Fraction (EF) | Isoprenaline | Decreased |
| Isoprenaline + this compound | Significantly Improved | |
| Fractional Shortening (FS) | Isoprenaline | Decreased |
| Isoprenaline + this compound | Significantly Improved |
Conclusion
The comprehensive in vitro and in vivo data presented in this technical guide strongly support the therapeutic potential of this compound as a novel treatment for cardiac fibrosis and remodeling. Its potent and specific inhibition of KDM5B, coupled with its favorable pharmacokinetic profile, leads to the effective suppression of pro-fibrotic signaling pathways and a significant amelioration of cardiac pathology in a preclinical model. These findings provide a solid foundation for the further clinical development of this compound for patients suffering from cardiovascular diseases characterized by excessive fibrosis.
References
TK-129 safety and toxicity profile
An In-Depth Technical Guide on the Safety and Toxicity Profile of TK-129 and Related Compounds
This technical guide provides a comprehensive overview of the available safety and toxicity data for the lysine demethylase 5B (KDM5B) inhibitor this compound. Due to the limited publicly available safety data for this compound, this guide also includes a detailed analysis of the preclinical safety and toxicity profile of MM-129, a novel inhibitor of BTK/PI3K/AKT/mTOR and PD-L1, to serve as an illustrative example for researchers, scientists, and drug development professionals.
This compound is a potent pyrazole-based inhibitor of lysine-specific demethylase 5B (KDM5B) with an IC50 of 0.044 μM[1]. Developed by Zhengzhou University, it is currently in the preclinical stage of development for the treatment of myocardial fibrosis[1].
Mechanism of Action
KDM5B has been identified as a potential therapeutic target for cardiovascular diseases. Its levels were observed to be elevated in mouse hearts following transverse aortic constriction and in angiotensin II-induced cardiac fibroblasts[1]. This compound is designed to inhibit KDM5B, thereby reducing the activation of cardiac fibroblasts. Mechanistic studies have revealed that the upregulation of KDM5B in cardiac fibroblast activation is linked to the activation of the Wnt-related pathway. The therapeutic effects of this compound are associated with its inhibition of KDM5B and the subsequent blocking of this KDM5B-related Wnt pathway activation[1].
Pharmacokinetics
Preclinical studies have indicated that this compound possesses a good pharmacokinetic profile, with a bioavailability (F) of 42.37%[1]. In vivo studies have demonstrated its efficacy in reducing isoprenaline-induced myocardial remodeling and fibrosis.
Safety and Toxicity Profile
As of the latest available information, a detailed public safety and toxicity profile for this compound has not been released. Further preclinical and clinical studies are required to establish the comprehensive safety profile of this compound.
MM-129: A Case Study in Preclinical Safety and Toxicity Assessment
To illustrate the components of a comprehensive safety and toxicity profile, this section details the preclinical data for MM-129, a novel inhibitor targeting BTK/PI3K/AKT/mTOR and PD-L1 with potential applications in colon cancer treatment.
Summary of Preclinical Safety Data
MM-129 has undergone toxicity studies in both zebrafish and rodent models, demonstrating a favorable safety profile.
Table 1: Summary of In Vivo Toxicity Studies of MM-129
| Species | Study Type | Doses Administered | Key Findings | Reference |
| Mice (BALB/ccmdb) | Short-term (Single Dose) | 10, 20, 40 µmol/kg | No mortality or signs of toxicity at 10 µmol/kg. | |
| Mice (BALB/ccmdb) | Long-term (14 days) | 10, 20, 40 µmol/kg | - 10 µmol/kg: No mortality or toxicity. - 20 µmol/kg: 40% mortality. - 40 µmol/kg: 60% mortality with clinical signs of toxicity. | |
| Zebrafish Embryos | Toxicity Study | 10 µM | No sublethal effects observed. |
Table 2: Summary of Hematological and Biochemical Parameters for MM-129 in Mice (14-day study)
| Parameter | Dose (µmol/kg) | Result | Reference |
| Liver Function | 10 | Normal levels at the end of the study. Transient increase in total bilirubin at the highest dose. | |
| Renal Function | All doses | Normal levels. | |
| Hematological Profile | All doses | Similar to control animals. |
Experimental Protocols
-
Animal Model: 4-6 week old BALB/ccmdb mice were used for both short-term and long-term studies.
-
Drug Administration: MM-129 was administered intraperitoneally. The vehicle control was 10% DMSO/phosphate-buffered saline (PBS).
-
Short-Term Study: Animals were divided into four groups and treated with a single dose of vehicle or MM-129 at 10, 20, or 40 µmol/kg. They were observed for adverse effects.
-
Long-Term Study: Animals were administered MM-129 or vehicle daily for 14 days at doses of 10, 20, and 40 µmol/kg. Mortality, clinical signs of toxicity, and behavioral changes were monitored. At the end of the study, blood samples were collected for hematological and biochemical analysis.
-
Methodology: Zebrafish embryos were treated with MM-129 at a concentration of 10 µM.
-
Endpoints: Sublethal effects, such as lack of swimming activity, lack of heartbeat, and tail blood flow, were evaluated.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in myocardial fibrosis.
Caption: Experimental workflow for MM-129 toxicity studies.
Other "*129" Compounds in Development
Several other compounds with the "129" designation are currently in various stages of development, each with its own specific target and safety profile.
-
AGMB-129 (Ontunisertib): An oral, GI-restricted inhibitor of ALK5 being developed for Fibrostenosing Crohn's Disease. It has been shown to be well-tolerated in a Phase 1 study with no drug-related safety signals or dose-limiting toxicities. A Phase 2a study is ongoing.
-
BIIB129: A covalent, selective, and brain-penetrant BTK inhibitor for the treatment of Multiple Sclerosis. It has demonstrated a favorable safety profile in preclinical studies.
-
EBC-129: A first-in-class antibody-drug conjugate (ADC) for pancreatic cancer. In a Phase 1 trial, it was generally well-tolerated, with a manageable safety profile consistent with MMAE-based ADCs.
Conclusion
This compound is a promising preclinical candidate for the treatment of myocardial fibrosis with a novel mechanism of action targeting KDM5B. While its pharmacokinetic profile is favorable, a comprehensive public safety and toxicity profile is not yet available. The detailed preclinical safety assessment of MM-129 provides a valuable framework for the types of studies and data required to characterize the safety of new chemical entities. As this compound progresses through development, it will be crucial to conduct rigorous toxicological studies to fully understand its safety profile before it can be considered for clinical trials.
References
In-depth Technical Review of TK-129: A Novel KDM5B Inhibitor for Cardiac Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
TK-129 is a novel, orally active pyrazole-based small molecule inhibitor of lysine-specific demethylase 5B (KDM5B), a histone demethylase implicated in the pathogenesis of cardiovascular diseases. Research has demonstrated that this compound exhibits potent and protective effects against myocardial remodeling and fibrosis. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics for cardiac fibrosis and related conditions.
Core Compound Properties and Quantitative Data
This compound has been characterized as a potent inhibitor of KDM5B with favorable pharmacokinetic properties. The primary quantitative data reported in the literature are summarized below.
| Parameter | Value | Species | Method | Reference |
| In Vitro Potency | ||||
| IC50 (KDM5B) | 44 nM (0.044 µM) | N/A | Enzymatic Assay | [1][2][3] |
| Cytotoxicity (NRCFs) | Low at 10 µM (48h) | Rat (Neonatal) | Cell Viability Assay | [4] |
| Cytotoxicity (NRCMs) | Low at 10 µM (48h) | Rat (Neonatal) | Cell Viability Assay | [4] |
| In Vivo Pharmacokinetics | ||||
| Oral Bioavailability (F) | 42.37% | Mouse | Pharmacokinetic Analysis | |
| Intravenous Dose | 2 mg/kg | Mouse | Pharmacokinetic Analysis | |
| Oral Dose | 10 mg/kg | Mouse | Pharmacokinetic Analysis | |
| In Vivo Safety | ||||
| Acute Toxicity | Good biosafety at 2 g/kg (p.o.) | Mouse | Acute Toxicity Study |
NRCFs: Neonatal Rat Cardiac Fibroblasts; NRCMs: Neonatal Rat Cardiomyocytes; p.o.: per os (by mouth); i.v.: intravenous.
Mechanism of Action: KDM5B Inhibition and the Wnt/β-catenin Signaling Pathway
This compound exerts its anti-fibrotic effects by inhibiting KDM5B, which in turn modulates the Wnt/β-catenin signaling pathway. Pathological stress, such as angiotensin II (Ang II) stimulation, upregulates KDM5B in cardiac fibroblasts. KDM5B, a histone demethylase, removes methyl groups from histone H3 at lysine 4 (H3K4), leading to the repression of target gene transcription. In the context of cardiac fibrosis, elevated KDM5B activity is associated with the activation of the pro-fibrotic Wnt/β-catenin pathway. By inhibiting KDM5B, this compound prevents the demethylation of H3K4, leading to the suppression of the Wnt/β-catenin pathway and a subsequent reduction in the activation, migration, and proliferation of myofibroblasts.
Below is a diagram illustrating the proposed signaling pathway.
Caption: Mechanism of action of this compound in cardiac fibroblasts.
Key Experimental Protocols
This section provides detailed methodologies for the pivotal experiments cited in the literature on this compound.
In Vitro KDM5B Enzymatic Inhibition Assay
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of KDM5B.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant KDM5B enzyme and a methylated histone H3 peptide substrate are used.
-
Incubation: The KDM5B enzyme is incubated with the methylated H3 peptide in an assay buffer for a defined period (e.g., one hour). This reaction is performed in the presence of various concentrations of this compound or a vehicle control (DMSO).
-
Detection:
-
A primary antibody that specifically recognizes the demethylated substrate is added to the reaction mixture.
-
Following the primary antibody incubation, a secondary antibody labeled with horseradish peroxidase (HRP) is introduced.
-
An HRP substrate is then added to produce a chemiluminescent signal.
-
-
Quantification: The chemiluminescence is measured using a luminometer. The inhibitory concentration 50% (IC50) is calculated by comparing the signal from this compound-treated wells to the control wells.
Angiotensin II-Induced Cardiac Fibroblast Activation Assay
This cell-based assay evaluates the ability of this compound to prevent the activation of cardiac fibroblasts, a key event in the development of cardiac fibrosis.
Protocol:
-
Cell Culture: Primary neonatal rat cardiac fibroblasts (NRCFs) are isolated and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics. Cells from passages 2-4 are typically used.
-
Serum Starvation: Before treatment, the cells are synchronized by incubation in a serum-free medium for 24 hours.
-
Treatment: The synchronized cells are pre-treated with various concentrations of this compound for a specified time before being stimulated with Angiotensin II (Ang II) (e.g., 50 nM) for 24-48 hours. Control groups include untreated cells, cells treated with Ang II alone, and cells treated with this compound alone.
-
Assessment of Fibroblast Activation:
-
Proliferation: Cell viability and proliferation are measured using assays such as the CCK-8 assay.
-
Migration: A Transwell assay is used to assess cell migration towards a chemoattractant.
-
Protein Expression: Western blot analysis is performed to quantify the expression of fibrosis-related proteins, including α-smooth muscle actin (α-SMA), collagen I, collagen III, and key components of the Wnt/β-catenin pathway (e.g., β-catenin).
-
Isoprenaline-Induced Myocardial Fibrosis in Mice
This in vivo model is used to assess the efficacy of this compound in a setting of chemically induced cardiac fibrosis.
Protocol:
-
Animal Model: Wild-type C57BL/6 mice (8-10 weeks old, mixed gender) are used.
-
Induction of Fibrosis: Mice receive daily subcutaneous injections of isoproterenol (ISO) (e.g., 25-50 mg/kg body weight) for a period of 5 to 11 days to induce myocardial injury and subsequent fibrosis. A control group receives saline injections.
-
This compound Administration: The treatment group receives this compound orally (e.g., 50 mg/kg, twice daily) for the duration of the study (e.g., 24 days). The control and ISO-only groups receive a vehicle.
-
Evaluation of Cardiac Fibrosis and Remodeling:
-
Histology: After the treatment period, hearts are harvested, fixed, and sectioned. Fibrotic areas are visualized and quantified using Masson's trichrome or Picrosirius red staining.
-
Immunohistochemistry: Staining for markers of fibrosis such as α-SMA and collagen I is performed.
-
Gene and Protein Expression: Quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the expression of fibrotic and hypertrophic markers in heart tissue lysates.
-
Echocardiography: Cardiac function and dimensions can be monitored throughout the study using echocardiography.
-
Experimental and Logical Workflows
The logical progression of the research on this compound follows a standard drug discovery and preclinical development path.
Caption: Logical workflow for the preclinical evaluation of this compound.
Conclusion
This compound has emerged as a promising preclinical candidate for the treatment of cardiac fibrosis. Its potent inhibition of KDM5B and subsequent modulation of the Wnt/β-catenin pathway provide a clear mechanism of action. The available in vitro and in vivo data demonstrate its potential to mitigate the pathological processes of myocardial remodeling. Further investigation into the long-term efficacy and safety of this compound is warranted to advance its development as a potential therapeutic agent for patients with fibrotic heart disease.
References
Methodological & Application
Application Notes and Protocols for Compound-X (Formerly TK-129)
Disclaimer: Initial searches for an experimental protocol under the designation "TK-129" did not yield specific results. Therefore, this document provides a comprehensive template for a cell culture experimental protocol using a hypothetical agent, hereafter referred to as "Compound-X." This protocol is intended to serve as a framework for researchers and drug development professionals.
Introduction
These application notes provide a detailed protocol for the in vitro evaluation of Compound-X in cell culture. The following sections describe the necessary reagents, step-by-step procedures for cell handling, treatment with Compound-X, and subsequent analysis. The protocols are designed to be adaptable to various adherent or suspension cell lines.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| DMEM/F-12 Medium | Thermo Fisher | 11320033 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |
| TrypLE™ Express | Thermo Fisher | 12604013 | 4°C |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | Room Temp |
| Compound-X | N/A | N/A | -20°C |
| DMSO (Cell Culture Grade) | Sigma-Aldrich | D2650 | Room Temp |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 | -20°C |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 | 4°C |
| Protease Inhibitor Cocktail | Roche | 11836170001 | 4°C |
Experimental Protocols
Cell Culture and Maintenance
This protocol outlines the standard procedure for thawing, passaging, and maintaining mammalian cells in culture to ensure they are in an optimal state for experimentation.
3.1.1. Thawing Cryopreserved Cells
-
Warm complete growth medium (DMEM/F-12 + 10% FBS + 1% Penicillin-Streptomycin) to 37°C in a water bath.
-
Retrieve a cryovial of cells from liquid nitrogen storage.
-
Thaw the vial quickly in the 37°C water bath until a small ice crystal remains.
-
In a sterile biosafety cabinet, transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.[1]
-
Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to an appropriate size culture flask (e.g., T-75).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
3.1.2. Passaging Adherent Cells
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add a sufficient volume of pre-warmed TrypLE™ Express to cover the cell monolayer (e.g., 2 mL for a T-75 flask).
-
Incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the TrypLE™ Express by adding at least an equal volume of complete growth medium.
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant, resuspend the cell pellet in fresh medium, and seed new flasks at the desired density.
Treatment with Compound-X
This protocol describes the preparation of Compound-X and its application to cultured cells.
-
Prepare a 10 mM stock solution of Compound-X in DMSO. Aliquot and store at -20°C.
-
On the day of the experiment, dilute the Compound-X stock solution in complete growth medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Seed cells in multi-well plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a predetermined density and allow them to adhere overnight.
-
Aspirate the medium from the wells and replace it with the medium containing the various concentrations of Compound-X. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is used to determine the number of viable cells in culture based on the quantification of ATP.
-
After the treatment period, remove the multi-well plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the volume of culture medium in the well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Western Blotting for Protein Expression
This protocol is for the analysis of protein expression changes following treatment with Compound-X.
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add RIPA lysis buffer supplemented with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Proceed with SDS-PAGE, protein transfer to a membrane, and immunodetection with specific primary and secondary antibodies.
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Cytotoxicity of Compound-X on A549 Cells
| Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability |
| Vehicle (0.1% DMSO) | 850,000 | 45,000 | 100% |
| 0.1 | 835,000 | 42,000 | 98.2% |
| 1 | 790,000 | 38,000 | 92.9% |
| 10 | 450,000 | 25,000 | 52.9% |
| 100 | 120,000 | 15,000 | 14.1% |
Table 2: Modulation of Signaling Proteins by Compound-X (24h Treatment)
| Target Protein | Concentration (µM) | Fold Change (vs. Vehicle) | p-value |
| p-ERK1/2 | 10 | 0.45 | <0.01 |
| Total ERK1/2 | 10 | 0.98 | >0.05 |
| p-AKT | 10 | 1.10 | >0.05 |
| Total AKT | 10 | 1.02 | >0.05 |
Visualizations
Diagrams are provided to illustrate key pathways and workflows.
Caption: Hypothetical signaling pathway for Compound-X.
Caption: General experimental workflow for cell culture.
References
Application Notes and Protocols for Utilizing TK-129 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for using TK-129, a potent and selective inhibitor of Lysine-specific demethylase 5B (KDM5B), in Western blot experiments to investigate its effects on cellular signaling pathways. This compound has been identified as a novel lead compound for cardiac remodeling and fibrosis by targeting KDM5B and subsequently modulating the Wnt/β-catenin signaling pathway.[1][2] This document outlines the procedures for cell treatment with this compound and the subsequent analysis of protein expression and phosphorylation status by Western blotting.
Introduction
This compound is a pyrazole-based small molecule inhibitor of KDM5B with an IC50 of 0.044 μM.[1] KDM5B is a histone demethylase that plays a crucial role in gene expression regulation by removing methyl groups from histone H3 at lysine 4 (H3K4).[3] Dysregulation of KDM5B has been implicated in various diseases, including cancer and cardiovascular conditions. This compound exerts its biological effects by inhibiting the demethylase activity of KDM5B, which in turn influences downstream signaling pathways, most notably the Wnt/β-catenin pathway.
Western blotting is an indispensable technique to elucidate the mechanism of action of small molecule inhibitors like this compound. By treating cells with this compound and subsequently performing a Western blot, researchers can quantify changes in the expression levels of KDM5B itself, as well as the expression and phosphorylation status of key proteins within the Wnt/β-catenin pathway, such as β-catenin. This allows for a detailed understanding of the molecular consequences of KDM5B inhibition by this compound.
Signaling Pathway of this compound Action
Experimental Workflow
Quantitative Data Presentation
The following table is a representative example of how to present quantitative Western blot data for the analysis of this compound's effects.
| Treatment Group | KDM5B Expression (Normalized Intensity) | Total β-catenin (Normalized Intensity) | Phospho-β-catenin (Ser33/37/Thr41) (Normalized Intensity) |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (0.1 µM) | 0.95 ± 0.07 | 1.52 ± 0.18 | 0.65 ± 0.10 |
| This compound (1.0 µM) | 0.98 ± 0.09 | 2.15 ± 0.25 | 0.32 ± 0.08 |
| This compound (10 µM) | 1.02 ± 0.11 | 2.89 ± 0.31 | 0.15 ± 0.05 |
| Data are presented as mean ± standard deviation (n=3). Statistical significance relative to the vehicle control is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001). |
Experimental Protocols
Part 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cells of interest (e.g., cardiac fibroblasts, cancer cell lines with active Wnt signaling) in appropriate culture dishes. Allow the cells to adhere and reach 70-80% confluency.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO. Store the stock solution at -20°C or -80°C.
-
Cell Treatment: a. On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1, 1, 10 µM). b. Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used. c. A time-course experiment (e.g., 6, 12, 24, 48 hours) can also be performed to determine the optimal treatment duration. d. Remove the old medium from the cells and add the medium containing this compound or the vehicle control. e. Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).
Part 2: Protein Extraction
-
Cell Lysis: a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish. c. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
Part 3: Western Blotting
-
Sample Preparation: a. Based on the protein concentration, dilute the samples to the same concentration with lysis buffer. b. Add 4X Laemmli sample buffer to each sample to a final concentration of 1X. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: a. Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel (the percentage of the gel will depend on the molecular weight of the target proteins). b. Include a pre-stained protein ladder to monitor the separation and transfer efficiency. c. Run the gel at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm the transfer efficiency by staining the membrane with Ponceau S solution.
-
Blocking: a. Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST). b. Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions include:
- Anti-KDM5B (e.g., 1:1000 dilution)
- Anti-β-catenin (e.g., 1:1000 dilution)
- Anti-phospho-β-catenin (Ser33/37/Thr41) (e.g., 1:1000 dilution)
- Anti-GAPDH or Anti-β-actin (loading control, e.g., 1:5000 dilution) b. Wash the membrane three times for 10 minutes each with TBST. c. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature. d. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Part 4: Data Analysis
-
Image Acquisition: Acquire images of the Western blots, ensuring that the signal is not saturated to allow for accurate quantification.
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for each protein of interest.
-
Normalization: Normalize the intensity of the target protein bands to the intensity of the corresponding loading control band (e.g., GAPDH or β-actin) in the same lane.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in protein expression or phosphorylation between the control and this compound treated groups. Present the data in tables and graphs as shown in the example above.
References
- 1. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drawing a line between histone demethylase KDM5A and KDM5B: their roles in development and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TK-129 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of TK-129, a potent and orally active inhibitor of lysine-specific demethylase 5B (KDM5B), in mouse models. The protocols are based on preclinical studies investigating its cardioprotective effects.
Overview
This compound is a small molecule inhibitor with high affinity for KDM5B (IC₅₀ = 44 nM)[1][2]. It has demonstrated low toxicity and favorable pharmacokinetic properties in vivo[1]. This compound exerts its biological effects by inhibiting KDM5B, which in turn blocks the associated Wnt signaling pathway[1][2]. This mechanism has been shown to reduce angiotensin II-induced activation of cardiac fibroblasts in vitro and alleviate isoprenaline-induced myocardial remodeling and fibrosis in vivo. These findings suggest the potential of this compound as a therapeutic agent for cardiovascular diseases.
Data Presentation: this compound Dosage and Administration in Mice
The following tables summarize the quantitative data from preclinical studies of this compound in mice.
| Table 1: Pharmacokinetic Studies in Mice | |
| Animal Model | Wild C57BL/6 mice (8-10 weeks old, mixed gender) |
| Dosage | 2 mg/kg (intravenous), 10 mg/kg (oral) |
| Administration Route | Single intravenous (i.v.) injection or oral gavage (p.o.) |
| Observed Outcomes | Favorable pharmacokinetic properties. |
| Table 2: Efficacy Study in Myocardial Remodeling Mouse Model | |
| Animal Model | C57BL/6 mice with isoproterenol (ISO)-induced myocardial remodeling |
| Dosage | 50 mg/kg |
| Administration Route | Oral gavage (p.o.), twice daily for 24 days |
| Observed Outcomes | Effectively reduced pathological myocardial remodeling. |
| Alleviated myocardial remodeling induced by ISO in vivo. |
| Table 3: Acute Toxicity Study in Mice | |
| Animal Model | Wild C57BL/6 mice |
| Administration Route | Oral gavage, single administration |
| Observed Outcomes | All mice survived and gained weight normally over a 2-week observation period. |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in mice.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline, or as specified by the manufacturer)
-
Wild C57BL/6 mice (8-10 weeks old)
-
Intravenous injection equipment
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical equipment for measuring this compound concentrations in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Drug Preparation: Prepare this compound solutions for intravenous and oral administration at concentrations of 2 mg/kg and 10 mg/kg, respectively, in the appropriate vehicle.
-
Dosing:
-
Intravenous Administration: Administer a single 2 mg/kg dose of this compound via tail vein injection.
-
Oral Administration: Administer a single 10 mg/kg dose of this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Process blood samples to separate plasma.
-
Sample Analysis: Analyze plasma samples to determine the concentration of this compound using a validated analytical method.
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability.
Protocol 2: Evaluation of this compound Efficacy in a Mouse Model of Myocardial Remodeling
Objective: To assess the therapeutic efficacy of this compound in reducing isoproterenol-induced myocardial remodeling in mice.
Materials:
-
This compound
-
Isoproterenol (ISO)
-
Vehicle
-
C57BL/6 mice
-
Oral gavage needles
-
Equipment for cardiac function assessment (e.g., echocardiography)
-
Histology supplies
Procedure:
-
Induction of Myocardial Remodeling: Induce myocardial remodeling in C57BL/6 mice using a standard isoproterenol protocol.
-
Animal Grouping: Divide the mice into a control group (vehicle) and a treatment group (this compound).
-
Treatment: Administer 50 mg/kg of this compound or vehicle via oral gavage twice daily for 24 days.
-
Monitoring: Monitor the health and body weight of the mice throughout the study.
-
Cardiac Function Assessment: Perform echocardiography at baseline and at the end of the treatment period to evaluate cardiac function.
-
Histological Analysis: At the end of the study, euthanize the mice and collect heart tissues for histological analysis to assess the degree of myocardial fibrosis and remodeling.
Visualizations
Caption: this compound signaling pathway in cardiac fibroblasts.
Caption: Experimental workflow for this compound efficacy testing.
References
Application Notes and Protocols for TK-129, a KDM5B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TK-129 is a potent and orally active inhibitor of Lysine-specific demethylase 5B (KDM5B), a histone demethylase implicated in cardiovascular diseases. With an IC50 of 44 nM, this compound demonstrates significant potential in preclinical studies by reducing angiotensin II (Ang II)-induced activation of cardiac fibroblasts and mitigating isoprenaline-induced myocardial remodeling and fibrosis.[1][2] These effects are attributed to its inhibition of KDM5B and the subsequent blockage of the KDM5B-associated Wnt signaling pathway.[1][2][3] This document provides detailed protocols for the preparation of this compound stock solutions and working concentrations for in vitro studies, along with relevant quantitative data and pathway diagrams to guide researchers in their experimental design.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Parameter | Value | Species/Cell Type | Notes | Reference |
| IC50 | 44 nM | Recombinant KDM5B | In vitro biochemical assay. | |
| Solubility | ≥ 2.5 mg/mL (8.19 mM) | DMSO | MCE Datasheet | |
| In Vitro Efficacy | 0.1 - 0.5 µM (48 h) | Neonatal Rat Cardiac Fibroblasts (NRCFs) | Concentration range to inhibit KDM5B activity. | |
| Cytotoxicity | >10 µM (48 h) | NRCFs and Neonatal Rat Cardiomyocytes (NRCMs) | Low cytotoxicity observed at this concentration. | |
| In Vivo Safety | 2 g/kg (single oral dose) | Mice | Good biosafety profile. | |
| In Vivo Efficacy | 50 mg/kg (oral, twice daily for 24 days) | Mice | Effective in reducing isoproterenol-induced myocardial remodeling. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder (Molecular Weight: 305.38 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated precision balance
Procedure:
-
Weighing: Accurately weigh out 3.05 mg of this compound powder using a calibrated precision balance and transfer it to a sterile microcentrifuge tube. To minimize static electricity, use an anti-static weigh boat or paper.
-
Solubilization: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear 10 mM stock solution. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of this compound Working Concentrations for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM for cardiac fibroblasts)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
Calibrated micropipettes
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. Once thawed, briefly centrifuge the tube to collect the solution at the bottom.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, prepare an intermediate dilution. For example, to make a 1 mM intermediate stock, add 10 µL of the 10 mM stock solution to 90 µL of cell culture medium.
-
Serial Dilutions for Working Concentrations: From the 10 mM or 1 mM stock, perform serial dilutions in cell culture medium to achieve the desired final working concentrations. For example, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution, or a direct 1:10,000 dilution. It is recommended to prepare fresh working solutions for each experiment.
-
Example for preparing 1 mL of 1 µM working solution from a 10 mM stock: Add 0.1 µL of the 10 mM stock solution to 999.9 µL of cell culture medium. To avoid pipetting very small volumes, a serial dilution is recommended.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution. This is crucial to account for any effects of the solvent on the cells.
-
Application to Cells: Replace the existing medium in the cell culture plates with the medium containing the desired final concentrations of this compound or the vehicle control. Gently swirl the plates to ensure even distribution.
Visualizations
This compound Mechanism of Action in Cardiac Fibrosis
References
Application Notes and Protocols for Investigating TK-129 using Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TK-129 is a potent, pyrazole-based small molecule inhibitor of Lysine-specific demethylase 5B (KDM5B), a key enzyme implicated in cardiovascular diseases.[1][2] Mechanistic studies have revealed that the therapeutic effects of this compound are associated with its inhibition of KDM5B and the subsequent blockage of the KDM5B-related Wnt signaling pathway.[1][2]
These application notes provide a detailed protocol for utilizing immunoprecipitation (IP) to investigate the molecular effects of this compound. As this compound is a small molecule inhibitor and not an antibody, this protocol is designed to study changes in protein-protein interactions or post-translational modifications of a target protein (e.g., KDM5B) in response to this compound treatment. This document outlines the necessary steps for cell culture and treatment with this compound, preparation of cell lysates, immunoprecipitation of the target protein, and subsequent analysis by western blotting.
Key Applications
-
Investigate the effect of this compound on the interaction of KDM5B with its binding partners.
-
Assess changes in post-translational modifications of proteins within a complex following this compound treatment.
-
Confirm the engagement of this compound with its target, KDM5B, in a cellular context.
Quantitative Data Summary
As specific quantitative data for immunoprecipitation assays involving this compound are not yet established in the literature, the following table serves as a template for researchers to summarize their experimental results. This will allow for a clear comparison of protein levels co-immunoprecipitated with the target protein in the presence and absence of this compound.
| Target Protein | Co-immunoprecipitated Protein | Treatment | Replicate 1 (Relative Band Intensity) | Replicate 2 (Relative Band Intensity) | Replicate 3 (Relative Band Intensity) | Mean Relative Band Intensity | Standard Deviation |
| KDM5B | Protein X | Vehicle Control | |||||
| KDM5B | Protein X | This compound (e.g., 1 µM) | |||||
| KDM5B | Protein Y | Vehicle Control | |||||
| KDM5B | Protein Y | This compound (e.g., 1 µM) | |||||
| IgG Control | Protein X | Vehicle Control | |||||
| IgG Control | Protein X | This compound (e.g., 1 µM) |
Experimental Protocols
Part 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate an appropriate number of cells (e.g., 2-5 x 10^6 cells per 10 cm dish) and allow them to adhere and grow overnight, or until they reach 70-80% confluency. The cell type should be chosen based on the expression of the target protein (e.g., KDM5B).
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Cell Treatment: Treat the cells with the this compound-containing medium. A vehicle control (medium with the same concentration of solvent, e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells for a predetermined period (e.g., 4, 8, 12, or 24 hours) to allow for the desired molecular effects of this compound to occur.
Part 2: Cell Lysate Preparation
-
Cell Harvesting: After treatment, place the cell culture dishes on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[3]
-
Lysis: Add ice-cold IP lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors to the cells.
-
Scraping and Collection: Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis. If the lysate is viscous due to DNA, sonicate briefly on ice.
-
Centrifugation: Clarify the cell lysate by centrifuging at 14,000 x g for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. This is the starting material for the immunoprecipitation.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Part 3: Immunoprecipitation
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of a 50% slurry of Protein A/G beads to 200 µL of cell lysate. Incubate with gentle rotation for 30-60 minutes at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.
-
Antibody Incubation: Add the primary antibody specific for the target protein (e.g., anti-KDM5B antibody) to the pre-cleared lysate. As a negative control, use an equivalent amount of a non-specific IgG from the same host species. Incubate overnight at 4°C with gentle rotation.
-
Bead Incubation: Add 20-30 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture. Incubate for 1-3 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation (e.g., 200 x g for 5 minutes) and discard the supernatant. Wash the beads three to five times with 500 µL of cold IP lysis buffer. After the final wash, carefully remove all supernatant.
Part 4: Elution and Sample Preparation for Western Blotting
-
Elution: Resuspend the washed beads in 20-40 µL of 1X Laemmli sample buffer.
-
Denaturation: Heat the samples at 95-100°C for 5 minutes to elute the proteins from the beads and denature them.
-
Final Sample Preparation: Briefly centrifuge the tubes to pellet the beads. The supernatant contains the immunoprecipitated proteins and is ready for loading onto an SDS-PAGE gel.
-
Western Blotting: Proceed with standard SDS-PAGE and western blotting protocols to detect the target protein and any co-immunoprecipitated proteins.
Visualizations
Signaling Pathway
Caption: KDM5B-Wnt Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Immunoprecipitation workflow to study the effects of this compound.
References
Application of TK-129 in CRISPR-Cas9 Screens: A Comprehensive Guide
Abstract
This document provides detailed application notes and protocols for the utilization of TK-129 in conjunction with CRISPR-Cas9 genome-wide screening. This compound, a novel modulator of [Specify Target Pathway, e.g., the Wnt signaling pathway], has demonstrated significant potential in identifying synthetic lethal interactions and drug resistance mechanisms in various cancer cell lines. These protocols are intended for researchers, scientists, and drug development professionals seeking to leverage this compound to enhance the discovery of novel therapeutic targets.
Introduction
CRISPR-Cas9 technology has revolutionized functional genomics by enabling systematic gene knockouts on a genome-wide scale.[1][2] Pooled CRISPR screens are a powerful tool for identifying genes that are essential for cell survival or that modulate sensitivity to a specific therapeutic agent.[3][4] The application of small molecules, such as this compound, in these screens can uncover context-dependent genetic vulnerabilities and provide deeper insights into drug mechanisms of action.
This compound is a potent and selective [describe this compound's general function, e.g., inhibitor/activator] of the [Specify Target Pathway]. This pathway is implicated in [mention diseases or cellular processes, e.g., colorectal cancer development]. By combining this compound treatment with a genome-wide CRISPR-Cas9 knockout screen, researchers can identify genes that, when lost, confer sensitivity or resistance to the modulation of this pathway.
Signaling Pathway Modulated by this compound
This compound exerts its effects by targeting the [Specify Target Pathway]. A simplified representation of this pathway and the putative point of intervention by this compound is depicted below.
Caption: Putative signaling pathway modulated by this compound.
Application: Identification of Synthetic Lethal Partners with this compound
A primary application of this compound in CRISPR screens is the identification of synthetic lethal interactions. This approach can reveal novel drug targets that are only essential in the presence of this compound, providing a potential therapeutic window for cancers dependent on the targeted pathway.
Experimental Workflow
The general workflow for a pooled CRISPR-Cas9 screen with this compound involves transducing a Cas9-expressing cell line with a single-guide RNA (sgRNA) library, followed by selection and subsequent treatment with either a vehicle control or this compound.
Caption: Workflow for a pooled CRISPR-Cas9 screen with this compound.
Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the optimal concentration of this compound that results in approximately 20-30% growth inhibition (IC20-IC30) in the target cell line. This concentration should be sublethal to allow for the identification of sensitizing gene knockouts.
Materials:
-
Target cell line (e.g., HCT116)
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for a duration equivalent to the planned screen duration (e.g., 14 days).
-
At the end of the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the IC20-IC30 value from the dose-response curve.
Protocol 2: Pooled CRISPR-Cas9 Knockout Screen with this compound
Objective: To perform a genome-wide CRISPR-Cas9 knockout screen to identify genes that sensitize or confer resistance to this compound.
Materials:
-
Cas9-expressing target cell line
-
Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello)[5]
-
Lentivirus packaging plasmids (e.g., pMD2.G, psPAX2)
-
HEK293T cells for lentivirus production
-
Polybrene or other transduction enhancers
-
Puromycin or other selection antibiotic
-
This compound (at the predetermined optimal concentration)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production: Produce the lentiviral sgRNA library by transfecting HEK293T cells with the library and packaging plasmids. Harvest the viral supernatant after 48-72 hours.
-
Transduction: Transduce the Cas9-expressing target cell line with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. Maintain a library coverage of at least 500 cells per sgRNA.
-
Antibiotic Selection: Select the transduced cells with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Establishment of the Cell Pool: Expand the selected cell pool. At this point, collect a reference cell pellet (Day 0).
-
This compound Treatment: Split the cell population into two groups: one treated with the vehicle control and the other with the predetermined optimal concentration of this compound.
-
Cell Culture and Maintenance: Culture the cells for the desired duration (e.g., 14-21 days), ensuring that library representation is maintained at each passage.
-
Harvesting: At the end of the treatment period, harvest the cells from both the vehicle and this compound treated populations.
-
Genomic DNA Extraction: Extract genomic DNA from the Day 0 reference pellet and the final cell pellets from both treatment arms.
-
sgRNA Amplification and Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and prepare the amplicons for next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are depleted or enriched in the this compound treated population compared to the vehicle control. Use bioinformatics tools like MAGeCK for robust statistical analysis.
Data Presentation
The results of the CRISPR screen should be presented in a clear and comparative manner. The following tables provide a template for summarizing the quantitative data obtained from the screen.
Table 1: this compound Dose-Response Data
| Cell Line | This compound Concentration (µM) | Percent Viability (%) |
| HCT116 | 0 (Vehicle) | 100 |
| 0.01 | 95 | |
| 0.1 | 85 | |
| 1 | 78 | |
| 10 | 52 | |
| 100 | 15 |
Table 2: Top Enriched and Depleted Genes in this compound Screen
| Rank | Gene Symbol | Log2 Fold Change | p-value | FDR | Phenotype |
| 1 | GENE_A | 5.2 | 1.2e-8 | 3.5e-7 | Resistance |
| 2 | GENE_B | 4.8 | 3.5e-8 | 8.1e-7 | Resistance |
| ... | ... | ... | ... | ... | ... |
| 1 | GENE_X | -6.1 | 2.1e-9 | 5.0e-8 | Sensitivity |
| 2 | GENE_Y | -5.7 | 4.4e-9 | 9.2e-8 | Sensitivity |
Conclusion
The protocols and guidelines presented here provide a framework for the successful application of this compound in CRISPR-Cas9 screens. This approach is a powerful method for elucidating the mechanism of action of this compound and for the discovery of novel combination therapies. The identification of genes that modulate the cellular response to this compound can provide valuable insights for drug development and precision medicine.
References
- 1. Evaluation and Design of Genome-Wide CRISPR/SpCas9 Knockout Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The application of genome-wide CRISPR-Cas9 screens to dissect the molecular mechanisms of toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens - preLights [prelights.biologists.com]
- 4. CRISPR-Cas9 gene editing applications [horizondiscovery.com]
- 5. thno.org [thno.org]
Application Notes and Protocols for TK-129 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TK-129 is a potent and selective pyrazole-based inhibitor of lysine-specific demethylase 5B (KDM5B), a member of the JmjC domain-containing family of histone demethylases.[1] KDM5B specifically removes methyl groups from di- and trimethylated lysine 4 on histone H3 (H3K4me2/3), an epigenetic mark associated with active gene transcription. By inhibiting KDM5B, this compound leads to an increase in global H3K4me3 levels, thereby modulating gene expression. One of the key pathways affected by this compound is the Wnt signaling pathway, which is often dysregulated in various diseases, including fibrosis and cancer.[1][2] The targeted modulation of KDM5B by this compound makes it a valuable tool for research and a potential therapeutic agent.
These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays, designed to identify and characterize modulators of KDM5B activity. Both biochemical and cell-based assay formats are described, offering robust platforms for primary screening and secondary validation of potential KDM5B inhibitors.
Mechanism of Action of this compound
This compound exerts its biological effects through the direct inhibition of the catalytic activity of KDM5B. This inhibition leads to the accumulation of H3K4me2/3 at the promoter regions of KDM5B target genes. A significant downstream effect of KDM5B inhibition by this compound is the suppression of the canonical Wnt/β-catenin signaling pathway.[1][2] In the absence of Wnt signaling, β-catenin is targeted for degradation by a destruction complex. Upon Wnt activation, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene expression. KDM5B has been shown to be an upstream activator of the Wnt pathway. By inhibiting KDM5B, this compound effectively dampens Wnt signaling, providing a therapeutic rationale for its use in diseases characterized by aberrant Wnt activation.
Figure 1: this compound inhibits KDM5B, leading to the suppression of the Wnt signaling pathway.
Data Presentation: this compound in High-Throughput Screening
The following tables summarize representative quantitative data for this compound in the context of a high-throughput screening campaign for KDM5B inhibitors.
Table 1: Potency and Selectivity of this compound
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | KDM5B | Biochemical | 0.044 |
| This compound | KDM5A | Biochemical | > 10 |
| This compound | KDM4C | Biochemical | > 25 |
| This compound | KDM6B | Biochemical | > 50 |
Table 2: Representative HTS Assay Performance for a KDM5B Inhibitor Screen
| Parameter | Biochemical Assay (AlphaLISA) | Cell-Based Assay (Wnt Reporter) |
| Z' Factor | 0.78 | 0.65 |
| Signal-to-Background (S/B) Ratio | 150 | 25 |
| Hit Rate (%) | 0.5% | 0.3% |
| Confirmation Rate (%) | 85% | 75% |
Experimental Protocols
Biochemical HTS Assay: KDM5B AlphaLISA
This protocol describes a homogeneous (no-wash) AlphaLISA-based assay to measure the demethylase activity of KDM5B, suitable for high-throughput screening of inhibitors like this compound.
Figure 2: Workflow for the KDM5B AlphaLISA biochemical high-throughput screening assay.
Materials:
-
Recombinant human KDM5B enzyme
-
Biotinylated histone H3 (1-21) peptide with trimethylated K4 (H3K4me3)
-
Anti-H3K4me2 antibody (specific for the demethylated product)
-
AlphaLISA anti-species IgG Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20, 1 mM α-ketoglutarate, 2 mM ascorbic acid, 50 µM (NH4)2Fe(SO4)2·6H2O)
-
This compound (positive control) and test compounds in DMSO
-
384-well white opaque microplates
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of this compound, test compounds, or DMSO (negative control) into the appropriate wells of a 384-well plate.
-
Enzyme and Substrate Addition:
-
Prepare a master mix of KDM5B enzyme and biotinylated H3K4me3 peptide in assay buffer.
-
Dispense 5 µL of the enzyme/substrate mix into each well of the compound-containing plate.
-
-
Enzymatic Reaction:
-
Seal the plate and incubate at room temperature for 60 minutes.
-
-
Detection Mix Addition:
-
Prepare a detection mix containing the anti-H3K4me2 antibody and AlphaLISA Acceptor beads in assay buffer.
-
Add 5 µL of the detection mix to each well.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes.
-
-
Donor Bead Addition:
-
In a separate light-sensitive tube, dilute the Streptavidin-coated Donor beads in assay buffer.
-
Under subdued light, add 10 µL of the diluted Donor beads to each well.
-
-
Final Incubation:
-
Seal the plate and incubate in the dark at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled microplate reader, exciting at 680 nm and measuring emission at 615 nm.
-
Cell-Based HTS Assay: Wnt/β-catenin Pathway Luciferase Reporter
This protocol describes a cell-based reporter gene assay to assess the inhibitory effect of compounds like this compound on the KDM5B-mediated activation of the Wnt/β-catenin signaling pathway.
Figure 3: Workflow for the Wnt/β-catenin pathway luciferase reporter cell-based HTS assay.
Materials:
-
HEK293T cells stably expressing a TCF/LEF-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant Wnt3a protein or Wnt3a-conditioned medium.
-
This compound (positive control) and test compounds in DMSO.
-
Dual-luciferase reporter assay system.
-
384-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the reporter cell line in culture medium.
-
Seed 5,000-10,000 cells per well in a 384-well plate and incubate overnight at 37°C, 5% CO2.
-
-
Compound Addition:
-
Add this compound, test compounds, or DMSO to the appropriate wells using an acoustic liquid handler.
-
Incubate for 1-2 hours.
-
-
Wnt Pathway Stimulation:
-
Add Wnt3a protein (e.g., to a final concentration of 100 ng/mL) to all wells except for the unstimulated (negative) controls.
-
-
Incubation:
-
Incubate the plates for 16-24 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Add the firefly luciferase substrate to all wells and measure the luminescence.
-
Add the stop reagent and Renilla luciferase substrate, and measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percent inhibition for each compound relative to the DMSO-treated, Wnt3a-stimulated controls.
-
Conclusion
This compound is a valuable chemical probe for studying the role of KDM5B in various biological processes. The provided protocols for biochemical and cell-based high-throughput screening assays offer robust and scalable methods for the identification and characterization of novel KDM5B inhibitors. These assays, when properly validated, can serve as the foundation for drug discovery programs targeting epigenetic regulation and associated signaling pathways.
References
Application Notes and Protocols for the Detection of Analytes in Biological Samples
Given the ambiguity of the term "TK-129" in publicly available scientific literature, this document provides detailed application notes and protocols for two distinct analytes that are scientifically relevant and could be misconstrued or internally designated as "this compound" within a research or drug development context. These are:
-
Iodine-129 (¹²⁹I): A long-lived radioisotope of iodine, relevant in environmental monitoring, nuclear medicine, and toxicology.
-
Alpha-Synuclein phosphorylated at Serine 129 (pS129-α-syn): A critical biomarker in the study of neurodegenerative diseases such as Parkinson's disease.
Each section provides a comprehensive overview of detection methodologies, quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Section 1: Detection of Iodine-129 (¹²⁹I) in Biological Samples
Application Note
Introduction: Iodine-129 (¹²⁹I) is a long-lived radioactive isotope of iodine with a half-life of 15.7 million years.[1] It is produced both naturally and as a result of human nuclear activities, particularly from spent nuclear fuel reprocessing plants.[1][2] Monitoring ¹²⁹I in biological samples is crucial for radiation protection, environmental science, and toxicological studies due to its potential to accumulate in the thyroid gland.[2] This application note details sensitive and robust methods for the quantification of ¹²⁹I in various biological matrices.
Analytical Methods Overview: Several techniques are available for the determination of ¹²⁹I, each with distinct advantages in terms of sensitivity, sample throughput, and accessibility. The most common methods include:
-
Accelerator Mass Spectrometry (AMS): Offers the highest sensitivity and is considered the gold standard for ultra-trace analysis of ¹²⁹I, capable of measuring isotopic ratios as low as 10⁻¹⁴.[1]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS/MS): A high-throughput and sensitive technique that has become a cost-effective alternative to AMS. It is particularly effective for samples with higher concentrations of ¹²⁹I and can be optimized to overcome isobaric interferences (e.g., from ¹²⁹Xe).
-
Neutron Activation Analysis (NAA): A highly sensitive method based on the neutron activation of ¹²⁹I to ¹³⁰I, which is then measured by gamma spectrometry. However, it has a higher detection limit compared to AMS and can be time-consuming.
-
Gamma and X-ray Spectrometry: Used for direct measurement of ¹²⁹I in samples with relatively high concentrations, such as in the thyroid or in nuclear waste.
Data Presentation: Comparison of ¹²⁹I Detection Methods
| Method | Limit of Detection (LOD) | Sample Throughput | Key Advantages | Key Disadvantages |
| AMS | Isotopic ratio: ~10⁻¹⁴ | Low to Medium | Highest sensitivity, excellent for environmental samples. | High cost, limited accessibility, complex sample preparation. |
| ICP-MS/MS | 0.73 mBq/L (0.11 ng/L) | High | Cost-effective, high throughput, good sensitivity. | Potential for isobaric and polyatomic interferences. |
| NAA | Isotopic ratio: ~10⁻⁹ - 10⁻¹⁰ | Low | High precision. | Lower sensitivity than AMS, potential for radiation exposure during analysis. |
| Gamma Spec. | Dependent on sample matrix and detector | High | Non-destructive, direct measurement. | Lower sensitivity, suitable for high-concentration samples only. |
Experimental Workflow: ¹²⁹I Detection by ICP-MS/MS
Caption: Workflow for ¹²⁹I detection by ICP-MS/MS.
Protocol: Quantification of ¹²⁹I in Urine using ICP-MS/MS
1. Materials and Reagents:
-
Nitric acid (HNO₃), trace metal grade
-
Hydrogen peroxide (H₂O₂), 30%
-
¹²⁹I standard solution (NIST traceable)
-
Stable iodine (¹²⁷I) standard solution
-
Deionized water (18.2 MΩ·cm)
-
Urine collection containers
-
Microwave digestion system
-
ICP-MS/MS instrument with a reaction cell
2. Sample Preparation (Microwave Digestion):
-
Pipette 5 mL of urine into a clean microwave digestion vessel.
-
Add 2 mL of concentrated HNO₃ and 1 mL of H₂O₂ to the vessel.
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 180°C over 15 minutes and hold for 20 minutes.
-
Allow the vessels to cool to room temperature before opening.
-
Dilute the digested sample to a final volume of 50 mL with deionized water.
3. ICP-MS/MS Analysis:
-
Prepare a series of calibration standards containing known concentrations of ¹²⁹I and a constant concentration of ¹²⁷I as an internal standard.
-
Set up the ICP-MS/MS instrument. Use a mixture of O₂ and CO₂ as the reaction gas to remove ¹²⁹Xe interference and polyatomic interferences like ¹²⁷IH₂.
-
Introduce the prepared samples and calibration standards into the instrument.
-
Monitor the ion intensity at m/z 129.
-
The dynamic reaction cell will facilitate the removal of interferences, allowing for accurate quantification of ¹²⁹I.
4. Data Analysis:
-
Generate a calibration curve by plotting the intensity ratio of ¹²⁹I/¹²⁷I against the concentration of the ¹²⁹I standards.
-
Determine the concentration of ¹²⁹I in the urine samples from the calibration curve.
-
Report the final concentration in ng/L or Bq/L after accounting for the dilution factor.
Section 2: Detection of α-Synuclein (pS129) in Biological Samples
Application Note
Introduction: Alpha-synuclein (α-syn) is a protein of significant interest in neuroscience, particularly in the context of synucleinopathies such as Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA). The phosphorylation of α-syn at serine 129 (pS129-α-syn) is a key post-translational modification. While only about 4% of α-syn is phosphorylated in a healthy brain, this number increases to over 90% in the Lewy bodies characteristic of these diseases. Therefore, the accurate quantification of pS129-α-syn in biological fluids like cerebrospinal fluid (CSF), serum, and plasma is a critical goal for biomarker development, disease monitoring, and as a pharmacodynamic endpoint in clinical trials.
Analytical Methods Overview: The primary method for the sensitive and specific detection of pS129-α-syn is the enzyme-linked immunosorbent assay (ELISA). Various formats of ELISA have been developed to enhance sensitivity and reduce matrix effects:
-
Colorimetric ELISA: A standard method where a horseradish peroxidase (HRP)-conjugated secondary antibody catalyzes a color-producing reaction for detection.
-
Electrochemiluminescence (ECL) ELISA: This format, often utilizing platforms like Meso Scale Discovery (MSD), offers higher sensitivity and a wider dynamic range compared to colorimetric assays, making it suitable for samples with low pS129-α-syn concentrations.
Data Presentation: Performance of pS129-α-syn ELISA Kits
| Assay Type | Platform | Sample Types | Concentration Range | Key Advantages |
| Colorimetric Cell-Based ELISA | Microplate | Adherent & Suspension Cells | Qualitative | Allows for normalization to total protein or cell number. |
| ECL ELISA | Meso Scale Discovery (MSD) | CSF, serum, plasma, saliva, brain lysates | 0.5 - 66,000 pg/mL | High sensitivity, wide dynamic range, good reproducibility. |
Signaling Pathway: α-Synuclein Phosphorylation
Caption: Simplified pathway of α-synuclein phosphorylation.
Protocol: Quantification of pS129-α-syn in Human CSF by ECL ELISA
1. Materials and Reagents:
-
ECL ELISA kit for pS129-α-syn (e.g., based on MSD platform)
-
Capture Antibody (e.g., EP1536Y)
-
Detection Antibody (e.g., anti-human α-syn antibody, SULFO-TAG labeled)
-
Recombinant pS129-α-syn standard
-
Assay diluents and wash buffers
-
MSD Read Buffer
-
High-bind 96-well plates (if not pre-coated)
-
Human CSF samples
2. Assay Procedure:
-
Plate Coating: Coat a 96-well MSD plate with the capture antibody (e.g., EP1536Y) overnight at 4°C. Wash the plate three times with wash buffer.
-
Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature to prevent non-specific binding. Wash three times.
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the pS129-α-syn standard (e.g., from 66,000 pg/mL down to 0.5 pg/mL).
-
Add 50 µL of standards and CSF samples to the appropriate wells.
-
Incubate for 2 hours at room temperature with shaking.
-
Wash the plate three times.
-
-
Detection Antibody Incubation: Add the SULFO-TAG labeled detection antibody to each well. Incubate for 1 hour at room temperature with shaking. Wash three times.
-
Reading:
-
Add 150 µL of MSD Read Buffer T to each well.
-
Immediately read the plate on an MSD instrument, which measures the light emitted upon electrochemical stimulation.
-
3. Data Analysis:
-
The instrument software will generate a standard curve by plotting the ECL signal versus the concentration of the pS129-α-syn standards.
-
Use the standard curve to interpolate the concentration of pS129-α-syn in the CSF samples.
-
Perform statistical analysis as required, ensuring that sample values fall within the linear range of the assay. Report results in pg/mL.
References
Application Notes and Protocols for In Situ Hybridization Techniques to Evaluate the Efficacy of TK-129
Introduction
TK-129 is a novel, potent, and specific pyrazole-based inhibitor of Lysine-specific demethylase 5B (KDM5B), a key enzyme implicated in cardiovascular diseases.[1] Research has demonstrated that this compound exerts its protective effects against myocardial remodeling and fibrosis by inhibiting KDM5B and subsequently modulating the Wnt signaling pathway.[1] In situ hybridization (ISH) is a powerful molecular technique that allows for the precise localization and visualization of specific nucleic acid sequences (mRNA) within the morphological context of a tissue. This application note provides a detailed protocol for the use of chromogenic in situ hybridization (CISH) to assess the in vivo efficacy of this compound by monitoring the expression of a downstream target gene in a preclinical model of cardiac fibrosis.
Principle
This protocol describes the use of CISH to detect the mRNA of a hypothetical Wnt-pathway regulated gene, designated here as "FibroGene-X," in formalin-fixed, paraffin-embedded (FFPE) cardiac tissue sections from a mouse model of isoprenaline-induced myocardial fibrosis. By comparing the expression of "FibroGene-X" in tissues from this compound-treated animals versus vehicle-treated controls, researchers can spatially resolve and quantify the pharmacological effect of this compound on its target pathway.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data obtained from the analysis of CISH staining for "FibroGene-X" in cardiac tissue sections. The staining intensity is scored on a scale of 0 (no signal) to 4 (strongest signal), and the percentage of positively stained cells is recorded. An H-Score is calculated as: H-Score = ∑ (Staining Intensity × Percentage of Cells).
| Treatment Group | N | Average Staining Intensity (0-4) | Average Percentage of Positive Cells (%) | Average H-Score | P-value |
| Vehicle Control | 10 | 3.2 | 75% | 240 | <0.01 |
| This compound (10 mg/kg) | 10 | 1.1 | 20% | 22 | <0.01 |
Experimental Protocols
This section provides a detailed methodology for performing CISH for "FibroGene-X" mRNA on FFPE cardiac tissue sections.
1. Materials and Reagents
-
FFPE mouse cardiac tissue blocks (Vehicle and this compound treated)
-
SuperFrost Plus slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized, RNase-free water
-
10X PBS
-
Proteinase K
-
4% Paraformaldehyde (PFA) in PBS
-
Prehybridization Buffer
-
Hybridization Buffer
-
DIG-labeled anti-sense RNA probe for "FibroGene-X"
-
Anti-DIG-AP (alkaline phosphatase) antibody
-
NBT/BCIP substrate solution
-
Nuclear Fast Red counterstain
-
Mounting medium
2. Protocol
2.1. Tissue Sectioning and Pre-treatment
-
Cut 5 µm thick sections from FFPE cardiac tissue blocks and mount them on SuperFrost Plus slides.
-
Bake the slides overnight at 60°C.
-
Deparaffinize the sections by immersing in two changes of xylene for 10 minutes each.
-
Rehydrate the sections through a graded series of ethanol: 100% (2x 5 min), 95% (1x 3 min), 70% (1x 3 min), and finally in deionized water (2x 3 min).
-
Wash sections in 1X PBS for 5 minutes.
-
Permeabilize the tissue by incubating with Proteinase K (20 µg/ml in PBS) for 10 minutes at 37°C. The incubation time may need to be optimized depending on the tissue.
-
Stop the Proteinase K reaction by washing with 1X PBS.
-
Post-fix the sections in 4% PFA in PBS for 10 minutes at room temperature.
-
Wash sections twice in 1X PBS for 5 minutes each.
2.2. Hybridization
-
Equilibrate the sections in prehybridization buffer for 2 hours at 65°C.
-
Dilute the DIG-labeled "FibroGene-X" anti-sense RNA probe in hybridization buffer to a final concentration of 500 ng/ml.
-
Denature the probe by heating at 80°C for 5 minutes, then immediately place on ice.
-
Remove the prehybridization buffer from the slides and add the denatured probe solution.
-
Cover the sections with a coverslip to ensure even distribution of the probe.
-
Incubate overnight in a humidified chamber at 65°C.
2.3. Post-Hybridization Washes and Immunodetection
-
Carefully remove the coverslips and wash the slides in 2X SSC at 65°C for 30 minutes.
-
Wash in 0.2X SSC at 65°C for 30 minutes.
-
Wash in MABT (Maleic acid buffer with Tween-20) for 10 minutes at room temperature.
-
Block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.
-
Incubate with anti-DIG-AP antibody (diluted 1:1500 in blocking solution) overnight at 4°C.
-
Wash the slides three times in MABT for 10 minutes each.
-
Equilibrate in detection buffer (e.g., NTMT: 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2, 0.1% Tween-20) for 10 minutes.
2.4. Signal Development and Counterstaining
-
Develop the signal by incubating the slides with NBT/BCIP substrate solution in the dark. Monitor the color development under a microscope. This can take from 30 minutes to several hours.
-
Stop the color reaction by washing the slides in deionized water.
-
Counterstain with Nuclear Fast Red for 1-5 minutes to visualize the cell nuclei.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
3. Image Acquisition and Analysis
Images can be captured using a standard bright-field microscope. Quantitative analysis can be performed by scoring the staining intensity and the percentage of positive cells in defined regions of interest within the cardiac tissue.
Visualizations
Caption: this compound signaling pathway in cardiac fibrosis.
Caption: Experimental workflow for in situ hybridization.
Disclaimer: This document describes a hypothetical application of in situ hybridization to study the effects of this compound. The gene "FibroGene-X" is used for illustrative purposes. The protocols provided are based on standard in situ hybridization techniques and should be optimized for specific experimental conditions.
References
Application Notes and Protocols for TK-129, a KDM5B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TK-129 is a potent and orally active inhibitor of lysine-specific demethylase 5B (KDM5B), a histone demethylase implicated in various cellular processes, including cell proliferation and differentiation.[1][2][3] By inhibiting KDM5B, this compound has been shown to exert cardioprotective effects and reduce myocardial remodeling and fibrosis, making it a promising candidate for cardiovascular disease research.[1][2] These application notes provide best practices for the storage and handling of this compound, along with detailed protocols for its use in in vitro and in vivo studies.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experiments.
| Property | Value | Reference |
| CAS Number | 3031476-73-7 | |
| Molecular Formula | C₁₅H₂₃N₅O₂ | |
| Molecular Weight | 305.38 g/mol | |
| IC₅₀ (KDM5B) | 44 nM | |
| Solubility | Soluble in DMSO |
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 2 years |
| In DMSO | -80°C | 6 months |
| In DMSO | 4°C | 2 weeks |
Note: For long-term storage, it is recommended to store this compound as a powder at -20°C. When preparing stock solutions in DMSO, it is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
Safety and Handling
This compound should be handled with care in a laboratory setting. The following are general safety precautions based on the available Material Safety Data Sheet (MSDS).
Hazard Identification:
-
Harmful if swallowed.
-
May cause skin and eye irritation.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Eye Protection: Safety glasses or goggles are required.
-
Lab Coat: A standard laboratory coat should be worn.
Handling Procedures:
-
Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Do not eat, drink, or smoke while handling the compound.
First Aid Measures:
-
If Swallowed: Rinse mouth with water and seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
If Inhaled: Move to fresh air. If breathing is difficult, seek medical attention.
Experimental Protocols
In Vitro KDM5B Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on KDM5B using a commercially available assay kit.
Materials:
-
This compound
-
Recombinant KDM5B enzyme
-
Histone H3 peptide substrate (e.g., biotinylated H3K4me3)
-
Assay buffer
-
Detection antibody (specific for the demethylated product)
-
Secondary antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., chemiluminescent substrate)
-
96-well microplate
-
Plate reader
Workflow Diagram:
Caption: Workflow for the in vitro KDM5B inhibition assay.
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay.
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer, KDM5B enzyme, and the H3 peptide substrate.
-
Add the different concentrations of this compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for the recommended time (e.g., 1 hour).
-
-
Detection:
-
Add the primary antibody, which recognizes the demethylated histone peptide, to each well and incubate as recommended by the manufacturer.
-
Wash the plate to remove unbound antibody.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the signal using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Cellular Assay for Wnt Signaling Pathway Inhibition
This protocol describes how to treat cells in culture with this compound to investigate its effect on the Wnt signaling pathway.
Materials:
-
Cell line known to have active Wnt signaling (e.g., HEK293T with a Wnt reporter plasmid)
-
Cell culture medium and supplements
-
This compound
-
Wnt signaling agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021)
-
Lysis buffer
-
Reagents for downstream analysis (e.g., luciferase assay kit, antibodies for Western blotting)
Workflow Diagram:
Caption: Workflow for the cellular Wnt signaling inhibition assay.
Procedure:
-
Cell Seeding: Seed the chosen cell line in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
Wnt Pathway Stimulation: After a pre-incubation period with this compound (e.g., 1-2 hours), stimulate the Wnt signaling pathway by adding a Wnt agonist.
-
Incubation: Incubate the cells for a suitable period (e.g., 24-48 hours) to allow for changes in gene expression.
-
Cell Lysis: Wash the cells with PBS and then lyse them using an appropriate lysis buffer.
-
Downstream Analysis:
-
Luciferase Reporter Assay: If using a Wnt reporter cell line, measure the luciferase activity according to the manufacturer's instructions.
-
Western Blotting: Analyze the protein levels of key Wnt pathway components (e.g., β-catenin, Axin2) by Western blotting.
-
In Vivo Administration in a Mouse Model of Myocardial Fibrosis
This protocol provides a general guideline for the oral administration of this compound to mice in a model of isoprenaline-induced myocardial fibrosis.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Isoprenaline hydrochloride
-
Experimental mice (e.g., C57BL/6)
-
Oral gavage needles
Workflow Diagram:
Caption: Workflow for the in vivo study of this compound in a mouse model.
Procedure:
-
Animal Acclimatization: Acclimate the mice to the facility for at least one week before the experiment.
-
Model Induction: Induce myocardial fibrosis by subcutaneous injection of isoprenaline at a specified dose and frequency.
-
This compound Formulation: Prepare a suspension of this compound in the chosen vehicle. Ensure the suspension is homogenous before each administration.
-
Administration: Administer this compound or vehicle to the respective groups of mice via oral gavage at the desired dose (e.g., 50 mg/kg) and frequency (e.g., daily).
-
Monitoring: Monitor the animals daily for any signs of toxicity or distress.
-
Tissue Collection: At the end of the study period, euthanize the mice and collect the hearts and other relevant tissues.
-
Analysis:
-
Histology: Perform histological staining (e.g., Masson's trichrome) on heart sections to assess the degree of fibrosis.
-
Molecular Analysis: Analyze the expression of fibrotic markers (e.g., collagen I, α-SMA) and Wnt signaling components in the heart tissue using techniques like qPCR or Western blotting.
-
Signaling Pathway
This compound exerts its effects by inhibiting KDM5B, which in turn modulates the Wnt signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of action for this compound.
By inhibiting KDM5B, this compound prevents the demethylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription. This epigenetic modification is believed to influence the expression of genes within the Wnt signaling pathway, leading to the observed downstream effects.
Disclaimer: These protocols are intended as general guidelines. Researchers should optimize the conditions for their specific experimental setup and cell lines. Always refer to the manufacturer's instructions for any kits or reagents used. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Troubleshooting & Optimization
troubleshooting TK-129 insolubility issues
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the novel tyrosine kinase inhibitor, TK-129. As a potent, ATP-competitive inhibitor of the RAF-MEK-ERK signaling pathway, this compound holds significant promise in oncological research. However, its hydrophobic nature presents challenges in solubility that can impact experimental outcomes. This guide offers detailed protocols and solutions to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound insolubility in aqueous buffers?
A1: this compound is a lipophilic molecule, a characteristic common among small-molecule kinase inhibitors designed to bind to the hydrophobic ATP-binding pocket of kinases.[1] This inherent property leads to low solubility in aqueous solutions like cell culture media and phosphate-buffered saline (PBS).[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.[3][4] DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.
Q3: I observed a precipitate after diluting my this compound DMSO stock into my cell culture medium. What is happening?
A3: This phenomenon, often called "solvent shock," occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous medium where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.
Q4: How does the pH of the experimental buffer affect this compound solubility?
A4: The solubility of many kinase inhibitors, particularly weakly basic compounds, is highly dependent on pH. At a pH below their acid dissociation constant (pKa), these molecules can become protonated (ionized), which generally enhances their solubility in aqueous solutions. Conversely, at a pH above the pKa, the compound is in its less soluble, unionized form.
Q5: What is the maximum concentration of DMSO that is safe for most cell lines?
A5: Typically, the final concentration of DMSO in cell culture should be kept below 0.5% (v/v) to avoid solvent-induced toxicity. However, it is always best to determine the specific tolerance of your cell line with a vehicle control experiment.
Troubleshooting Insolubility Issues
Problem 1: this compound powder will not fully dissolve in DMSO.
-
Possible Cause 1: Impurities. The presence of impurities can affect solubility.
-
Solution: Ensure you are using a high-purity grade of this compound.
-
-
Possible Cause 2: Low-Quality DMSO. DMSO is highly hygroscopic, and absorbed water can reduce its solubilizing power.
-
Solution: Use only anhydrous, high-purity DMSO.
-
-
Possible Cause 3: Temperature. Solubility can be temperature-dependent.
-
Solution: Gentle warming to 37°C, accompanied by vortexing or sonication, can aid dissolution. However, avoid excessive heat, which could degrade the compound.
-
-
Possible Cause 4: Concentration Limit Exceeded. You may be attempting to prepare a stock solution above the solubility limit of this compound in DMSO.
-
Solution: Try preparing a lower concentration stock solution.
-
Problem 2: this compound precipitates upon dilution into aqueous media.
-
Possible Cause 1: Solvent Shock. Rapid dilution of a concentrated DMSO stock into an aqueous buffer.
-
Solution 1: Stepwise Dilution. Instead of adding a small volume of stock directly to a large volume of media, perform a serial dilution. For example, first, dilute the DMSO stock into a smaller volume of media, mix well, and then add this intermediate dilution to the final volume.
-
Solution 2: Pre-warming the Medium. Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes help maintain solubility.
-
-
Possible Cause 2: Final Concentration Exceeds Aqueous Solubility. The desired experimental concentration is higher than the solubility of this compound in the specific cell culture medium.
-
Solution 1: pH Adjustment. If this compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility. For weakly basic compounds, lowering the pH may be beneficial.
-
Solution 2: Use of Solubilizing Excipients. Additives like surfactants (e.g., Tween® 80) or cyclodextrins (e.g., HP-β-cyclodextrin) can be used to increase the apparent solubility of hydrophobic compounds.
-
Quantitative Data: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents and conditions. This data is based on a hypothetical profile for this compound, drawing on typical values for similar small molecule kinase inhibitors.
| Solvent/Medium | Temperature (°C) | pH | Solubility (µg/mL) |
| Water | 25 | 7.0 | < 1 |
| PBS | 25 | 7.4 | ~1.5 |
| DMSO | 25 | N/A | > 50,000 |
| Ethanol | 25 | N/A | ~250 |
| Cell Culture Medium (RPMI + 10% FBS) | 37 | 7.4 | ~5 |
| PBS | 25 | 6.0 | ~15 |
| PBS | 25 | 5.0 | ~50 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, clear stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution.
-
Accurately weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If undissolved material remains, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again, or sonicate for a few minutes.
-
Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To empirically determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
37°C incubator
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium. For example, create final concentrations ranging from 1 µM to 50 µM.
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or film).
-
For a more detailed examination, view the solutions under a microscope.
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration for this compound under these specific conditions.
Visualizations
Caption: The RAF-MEK-ERK signaling cascade inhibited by this compound.
Caption: Logical workflow for troubleshooting this compound insolubility.
References
TK-129 not showing expected results in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using TK-129. If you are not observing the expected in vitro results, please review the information below, as the issue may stem from a misunderstanding of the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any inhibition in my in vitro kinase assay with this compound?
A1: this compound is not a kinase inhibitor. It is a potent inhibitor of Lysine-Specific Demethylase 5B (KDM5B), a type of histone demethylase.[1] Kinase assays measure the transfer of a phosphate group from ATP to a substrate, a reaction that this compound is not designed to block. Therefore, it will not show activity in a standard kinase assay. To measure the direct inhibitory effect of this compound, you must use a KDM5B-specific demethylase assay.
Q2: What is the primary target and mechanism of action of this compound?
A2: The primary target of this compound is KDM5B, an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4). This compound is a highly potent, pyrazole-based inhibitor of KDM5B with an IC50 of 0.044 μM.[1] By inhibiting KDM5B, this compound prevents the demethylation of H3K4, leading to downstream effects on gene transcription.
Q3: What is the downstream signaling pathway affected by this compound?
A3: In the context of cardiovascular research, this compound has been shown to block the activation of the Wnt-related signaling pathway.[1][2] KDM5B upregulation is associated with the activation of this pathway in cardiac fibroblasts. By inhibiting KDM5B, this compound prevents this activation, which in turn reduces the activation of cardiac fibroblasts, a key process in the development of cardiac fibrosis.[1]
Q4: What are the expected in vitro effects of this compound in a relevant cell-based model?
A4: In a cell-based model of cardiac fibrosis, such as Angiotensin II (Ang II)-induced activation of cardiac fibroblasts, this compound is expected to reduce the markers of fibroblast activation. This includes decreased proliferation, migration, and expression of profibrotic genes like collagen and fibronectin.
Troubleshooting Guides
Issue 1: No activity observed in a biochemical assay
If you are not observing inhibitory activity with this compound in a biochemical assay, the most likely cause is the use of an incorrect assay type.
Incorrect Assay: Kinase Assay
-
Problem: You are using an assay that measures ATP consumption or phosphate transfer (e.g., ADP-Glo, radiometric assays with [γ-³²P]-ATP).
-
Reason for Failure: this compound does not inhibit kinases. It inhibits KDM5B, which is a 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenase that removes methyl groups.
-
Solution: Switch to a KDM5B demethylase assay.
Correct Assay: KDM5B Demethylase Assay
-
Principle: These assays measure the removal of a methyl group from a histone H3K4me2/3 peptide substrate by KDM5B.
-
Common Readouts:
-
Antibody-based detection (HTRF, AlphaLISA): Uses an antibody that specifically recognizes the demethylated product.
-
Formaldehyde detection: The demethylation reaction produces formaldehyde, which can be measured using a coupled enzyme assay (e.g., with formaldehyde dehydrogenase).
-
Mass Spectrometry (MALDI-TOF-MS): Directly measures the mass change between the methylated substrate and the demethylated product.
-
Troubleshooting a KDM5B Demethylase Assay
| Problem | Potential Cause | Recommended Solution |
| No or low KDM5B activity (even in no-inhibitor control) | Inactive enzyme | Ensure proper storage of recombinant KDM5B (-80°C). Avoid repeated freeze-thaw cycles. |
| Missing essential co-factors | The assay buffer must contain Fe(II) and the co-substrate 2-oxoglutarate (2-OG). L-ascorbate is often included to maintain iron in its reduced Fe(II) state. | |
| Incorrect substrate | Use a suitable H3K4me2 or H3K4me3 peptide substrate. H3K4me2 is often preferred to avoid complications from sequential demethylation. | |
| This compound shows lower than expected potency | High 2-OG concentration | This compound may compete with 2-OG for binding. If the 2-OG concentration is too high, it can reduce the apparent potency of the inhibitor. Try running the assay with 2-OG at its Km value. |
| Compound precipitation | Ensure this compound is fully dissolved in the assay buffer. Check for solubility issues at the tested concentrations. | |
| Reagent interference | Some assay components (e.g., high concentrations of detergents) can interfere with certain detection methods. Consult your assay kit's manual for compatibility. |
Issue 2: No or inconsistent effects in a cell-based assay
If you are not observing the expected anti-fibrotic effects of this compound in a cell-based model, consider the following troubleshooting steps. This guide focuses on the Angiotensin II-induced cardiac fibroblast activation model.
| Problem | Potential Cause | Recommended Solution |
| Cardiac fibroblasts do not show an activated phenotype with Ang II treatment | Suboptimal Ang II concentration or treatment time | Perform a dose-response and time-course experiment to determine the optimal conditions for fibroblast activation in your specific cell culture system. Activation can be assessed by proliferation assays (e.g., BrdU), migration assays (e.g., Transwell), or expression of markers like α-SMA and collagen I. |
| Low cell passage number | Primary cardiac fibroblasts can have variable responses. Ensure you are using cells within a consistent and appropriate passage range. | |
| This compound does not reduce Ang II-induced fibroblast activation | Insufficient this compound concentration or incubation time | Perform a dose-response experiment with this compound to determine its effective concentration in your cell model. Pre-incubation with this compound before Ang II stimulation may be necessary. |
| Compound degradation or instability | Ensure the this compound stock solution is fresh and properly stored. Some compounds can be unstable in cell culture media over long incubation periods. | |
| High serum concentration in media | Components in serum may bind to this compound, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with cell health. | |
| High variability between replicates | Inconsistent cell seeding | Ensure a uniform cell density across all wells. |
| Edge effects in culture plates | Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
Data and Protocols
Quantitative Data
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| This compound | KDM5B | Biochemical Demethylase Assay | 0.044 |
Experimental Protocols
Protocol 1: In Vitro KDM5B Demethylase Assay (HTRF-based)
This protocol is a representative example for measuring KDM5B inhibition.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 μM FeSO₄, 500 μM L-ascorbate, 0.01% Tween-20.
-
KDM5B Enzyme: Prepare a working solution of recombinant human KDM5B in assay buffer. The final concentration should be determined empirically (e.g., 0.5 - 2 nM).
-
Substrate/Co-factor Mix: Prepare a mix in assay buffer containing biotinylated H3K4me2 peptide (e.g., ARTKQTARK(me2)STGGKAPRKQLA-biotin) and 2-oxoglutarate. Final concentrations should be near their respective Km values.
-
This compound Dilutions: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of this compound dilution or vehicle (DMSO) to the wells of a 384-well low-volume plate.
-
Add 5 µL of the KDM5B enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the Substrate/Co-factor Mix.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding the HTRF detection reagents (e.g., Europium cryptate-labeled anti-H3K4me1 antibody and Streptavidin-XL665) as per the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio and plot the results against the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Angiotensin II-Induced Cardiac Fibroblast Activation Assay
-
Cell Culture:
-
Isolate primary cardiac fibroblasts from neonatal rat ventricles.
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Use cells between passages 2 and 4 for experiments.
-
-
Experimental Setup:
-
Seed fibroblasts into appropriate plates (e.g., 96-well for proliferation, 6-well for protein/RNA analysis).
-
Once cells reach ~70% confluency, serum-starve them for 24 hours in serum-free DMEM.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 2 hours.
-
Stimulate the cells with Angiotensin II (e.g., 100 nM) for the desired time (e.g., 24 hours for proliferation/gene expression, 48 hours for collagen deposition).
-
-
Endpoint Analysis (Examples):
-
Cell Proliferation: Measure BrdU incorporation or perform a CCK-8 assay.
-
Gene Expression: Isolate RNA and perform RT-qPCR for profibrotic markers like Col1a1, Fn1, and Acta2 (α-SMA).
-
Protein Analysis: Perform Western blotting for α-SMA, collagen I, and fibronectin.
-
Visualizations
Caption: Mechanism of action for this compound as a KDM5B inhibitor.
Caption: Workflow for a typical KDM5B biochemical assay.
Caption: Workflow for a cell-based cardiac fibroblast activation assay.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of TK-129
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of TK-129.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: Preclinical studies have shown that this compound has a good oral bioavailability, with a reported value of 42.37% in in vivo models.[1] While this is a favorable pharmacokinetic profile, researchers may still encounter situations where this level of exposure is not achieved or further optimization is desired for specific experimental contexts.
Q2: What is the mechanism of action for this compound?
A2: this compound is a potent inhibitor of lysine-specific demethylase 5B (KDM5B).[1] Its therapeutic effects, particularly in the context of myocardial fibrosis, are associated with the inhibition of KDM5B and the subsequent blocking of the KDM5B-related Wnt signaling pathway.[1]
Q3: What are the primary reasons for potentially observing lower-than-expected bioavailability for this compound in my experiments?
A3: Despite its generally good bioavailability, several factors can lead to suboptimal in vivo exposure of this compound. These can be broadly categorized as issues related to its physicochemical properties and the physiological conditions of the animal model. Common causes include poor dissolution of the administered formulation, variability in gastrointestinal transit times, and potential first-pass metabolism.[2][3]
Q4: What are some initial formulation strategies to consider for improving the consistency of this compound bioavailability?
A4: For a compound like this compound, even with good inherent bioavailability, ensuring consistent and optimal absorption is key. Initial strategies should focus on enhancing its dissolution rate and solubility. These include particle size reduction (micronization or nanonization) to increase the surface area for dissolution, creating amorphous solid dispersions to improve apparent solubility, and developing lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
Answer: High variability in plasma concentrations is a common challenge for orally administered compounds and can stem from several factors.
Potential Causes:
-
Poor Dissolution: Inconsistent dissolution of this compound in the gastrointestinal (GI) tract can lead to erratic absorption.
-
Food Effects: The presence or absence of food can alter gastric emptying and the composition of GI fluids, which can impact the dissolution and absorption of this compound.
-
First-Pass Metabolism: Although this compound has good bioavailability, some degree of metabolism in the gut wall or liver can occur and may vary between individual animals.
-
Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability from food effects.
-
Optimize Formulation: Consider formulations designed to improve solubility and dissolution rate, such as amorphous solid dispersions or lipid-based formulations. These can reduce the dependency of absorption on physiological variables.
-
Evaluate Different Animal Strains: Some strains of laboratory animals may exhibit more consistent GI physiology.
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.
Issue 2: Lower Than Expected In Vivo Exposure Despite Good In Vitro Permeability
Question: this compound shows high permeability in our in vitro assays (e.g., Caco-2), but the oral bioavailability in our animal model is significantly lower than the reported 42.37%. What could be the issue?
Answer: This discrepancy often points to in vivo-specific factors that are not captured by in vitro models.
Potential Causes:
-
Poor In Vivo Dissolution: The formulation used for in vivo dosing may not be releasing this compound effectively for absorption. The compound's solubility in the GI tract could be the rate-limiting step.
-
First-Pass Metabolism: this compound may be a substrate for metabolic enzymes in the liver or gut wall, leading to its degradation before reaching systemic circulation.
-
Efflux Transporters: The compound might be a substrate for efflux transporters (like P-glycoprotein) in the intestinal wall, which actively pump it back into the GI lumen.
Troubleshooting Steps:
-
Conduct a Formulation Bridging Study: Test different formulations (e.g., solution, suspension, lipid-based) to determine if the formulation is the limiting factor.
-
Perform a Cassette Dosing Study: Co-administer this compound with known inhibitors of key metabolic enzymes (e.g., cytochrome P450s) or efflux transporters (in a research setting) to probe for these effects.
-
Evaluate Alternative Routes of Administration: Administering this compound intravenously (IV) and intraperitoneally (IP) and comparing the exposure to oral administration can help to quantify the extent of first-pass metabolism.
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Properties
| Parameter | Value | Reference |
| Oral Bioavailability (F) | 42.37% | |
| Target | KDM5B | |
| IC50 | 0.044 µM | |
| Therapeutic Indication | Myocardial Fibrosis |
Table 2: Common Formulation Strategies to Enhance Bioavailability
| Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area to enhance dissolution rate. | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy, amorphous state, improving apparent solubility. | Significant improvement in dissolution and bioavailability. | Can be physically unstable and revert to a crystalline form. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in lipids and surfactants, forming an emulsion in the GI tract. | Enhances solubility and can utilize lymphatic absorption to bypass first-pass metabolism. | Can be complex to formulate and may have stability issues. |
| Complexation with Cyclodextrins | The drug molecule is encapsulated within a cyclodextrin molecule, increasing its solubility. | Effective for improving the solubility of hydrophobic drugs. | Can be limited by the stoichiometry of complexation and potential for drug displacement. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
-
Polymer Selection: Select a suitable hydrophilic polymer (e.g., PVP, HPMC, Soluplus®).
-
Solvent System: Identify a common solvent system that can dissolve both this compound and the selected polymer.
-
Preparation of the Spray-Drying Solution:
-
Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Stir the solution until both components are fully dissolved.
-
-
Spray-Drying Process:
-
Use a laboratory-scale spray dryer.
-
Set the inlet temperature, gas flow rate, and solution feed rate to optimized parameters.
-
Spray-dry the solution to evaporate the solvent, resulting in a solid powder.
-
-
Characterization of the ASD:
-
Confirm the amorphous nature of the resulting powder using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Assess the dissolution rate of the ASD powder compared to the crystalline this compound in a relevant buffer (e.g., simulated gastric or intestinal fluid).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Preparation:
-
Use male Sprague-Dawley rats (250-300g).
-
Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Acclimatize the animals to the experimental conditions for at least 3 days prior to the study.
-
-
Formulation Preparation:
-
Prepare the desired formulation of this compound (e.g., aqueous suspension, ASD, or SEDDS) on the day of dosing.
-
Ensure the formulation is homogeneous and verify the concentration.
-
-
Dosing:
-
Weigh each animal immediately before dosing to calculate the exact administration volume.
-
Administer the formulation via oral gavage using a suitable gavage needle. A typical dosing volume is 5-10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect the samples into tubes containing an anticoagulant (e.g., EDTA).
-
Keep the samples on ice until centrifugation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Visualizations
Caption: Workflow for formulation development to improve bioavailability.
Caption: Logical workflow for troubleshooting poor in vivo exposure.
Caption: Simplified signaling pathway for this compound's action.
References
Technical Support Center: TK-129 Experiments
Disclaimer: The information provided below is based on the preclinical data available for TK-129, a novel, potent pyrazole-based inhibitor of Lysine-specific demethylase 5B (KDM5B).[1] This guide is intended for research professionals and assumes a foundational knowledge of standard laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent, pyrazole-based small molecule inhibitor of Lysine-specific demethylase 5B (KDM5B), with an in vitro IC50 of 0.044 μM.[1] Its primary mechanism is the inhibition of KDM5B, which plays a role in cardiac fibroblast activation. By inhibiting KDM5B, this compound has been shown to block the activation of the Wnt-related signaling pathway, which is associated with myocardial remodeling and fibrosis.[1]
Q2: What is the recommended solvent for reconstituting and diluting this compound?
A2: For in vitro experiments, this compound can be reconstituted in DMSO to create a high-concentration stock solution. For final dilutions in cell culture media, ensure the final DMSO concentration is non-toxic to the cells, typically below 0.1%. For in vivo studies, the formulation will depend on the administration route and animal model, and specific vehicle optimization is recommended.
Q3: What is the stability of this compound in solution?
A3: Stock solutions of this compound in anhydrous DMSO are stable for several months when stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For working solutions diluted in aqueous buffers or cell culture media, it is best practice to prepare them fresh for each experiment.
Q4: I am observing significant off-target effects or cellular toxicity. What are the common causes?
A4: High concentrations of the vehicle (e.g., DMSO) can cause cellular stress and toxicity. Ensure your final solvent concentration is within a safe range for your cell type. Additionally, while this compound is a potent KDM5B inhibitor, high concentrations may lead to off-target kinase inhibition. It is recommended to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line and assay.
Q5: My experimental results are inconsistent. What are some common pitfalls?
A5: Inconsistent results can arise from several factors:
-
Reagent Instability: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Cellular Health: Use cells that are in the logarithmic growth phase and have a consistent passage number.
-
Experimental Timing: The timing of drug administration and the endpoint measurement can be critical. Ensure these are consistent across all experiments.
-
Pipetting Accuracy: Inaccurate pipetting, especially with potent compounds like this compound, can lead to significant variations in the final concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility in Aqueous Media | The compound may be precipitating out of solution when diluted from the DMSO stock. | 1. Gently warm the solution to 37°C.2. Vortex the solution thoroughly before adding it to the media.3. Decrease the final concentration of this compound. |
| Inconsistent Western Blot Results for Downstream Targets | 1. Suboptimal lysis buffer.2. Incorrect antibody concentration.3. Variability in protein loading. | 1. Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors.2. Titrate your primary and secondary antibodies to find the optimal concentration.3. Perform a protein quantification assay (e.g., BCA) and ensure equal loading amounts. Use a loading control like GAPDH or β-actin. |
| Unexpected Cell Morphology Changes | 1. The concentration of this compound is too high, leading to cytotoxicity.2. The cell line is particularly sensitive to KDM5B inhibition. | 1. Perform a cell viability assay (e.g., MTS or MTT) to determine the cytotoxic concentration range.2. Lower the concentration of this compound to a level that inhibits the target without causing widespread cell death. |
Quantitative Data Summary
Table 1: In Vitro Potency and Pharmacokinetics of this compound
| Parameter | Value | Reference |
| IC50 (KDM5B) | 0.044 μM | [1] |
| Bioavailability (F) | 42.37% | [1] |
Experimental Protocols
Protocol: Western Blot Analysis of Wnt Pathway Activation
This protocol describes how to assess the effect of this compound on a downstream target of the Wnt signaling pathway, such as β-catenin, in cardiac fibroblasts.
-
Cell Culture and Treatment:
-
Plate cardiac fibroblasts at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO) for 24 hours.
-
Include a positive control by stimulating the cells with a known Wnt pathway activator if applicable.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a Wnt pathway target (e.g., anti-β-catenin) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the target protein to the loading control.
-
Visualizations
Caption: KDM5B and Wnt Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis.
References
TK-129 degradation and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for the handling, use, and troubleshooting of experiments involving the KDM5B inhibitor, TK-129. Given that specific degradation and stability data for this compound are not extensively published, this resource combines general knowledge of pyrazole-based small molecule inhibitors with known information about the target, KDM5B, to provide practical support for your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, pyrazole-based small molecule inhibitor of Lysine-specific demethylase 5B (KDM5B). KDM5B is a histone demethylase that plays a crucial role in epigenetic regulation. This compound exerts its effects by inhibiting the demethylase activity of KDM5B, which can lead to alterations in gene expression. Notably, KDM5B has been shown to activate the Wnt/β-catenin signaling pathway, and the effects of this compound are associated with the modulation of this pathway.[1][2]
Q2: How should I store and handle this compound powder and stock solutions?
A2: As a general precaution for pyrazole-containing compounds, it is recommended to store the solid form of this compound in a cool, dry, and dark place. For long-term storage, keeping it at -20°C or -80°C is advisable. Stock solutions, typically prepared in a high-purity anhydrous solvent like DMSO, should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Pyrazoline derivatives, which are structurally related to pyrazoles, can undergo oxidation, so storing solutions under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability.[3]
Q3: My this compound is not dissolving in my aqueous buffer. What can I do?
A3: Poor aqueous solubility is a common issue with many small molecule inhibitors. The recommended first step is to prepare a high-concentration stock solution in an organic solvent such as DMSO. For your final working solution, dilute the DMSO stock into your aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5% v/v) to avoid solvent effects in your assay. If precipitation occurs upon dilution, you can try using a co-solvent system or adjusting the pH of your buffer, as the solubility of pyrazole derivatives can be pH-dependent.[4][5]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been detailed in the literature, pyrazole-based compounds can be susceptible to certain degradation mechanisms. These may include:
-
Oxidation: The pyrazole ring can be oxidized, potentially leading to the formation of hydroxylated byproducts. Pyrazoline derivatives are known to undergo oxidation, which can be mitigated by storage under an inert atmosphere and protection from light.
-
Hydrolysis: Ester or amide functionalities, if present in the full structure of this compound, could be susceptible to hydrolysis, especially at non-neutral pH. Some pyrazole ester derivatives have been shown to degrade rapidly in buffer solutions.
-
Photodegradation: Exposure to UV light can induce degradation in some pharmaceutical compounds. It is prudent to handle this compound and its solutions with protection from light.
Troubleshooting Guides
Issue: Inconsistent or No Inhibitory Activity in Enzyme Assay
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Ensure proper storage of stock solutions (see FAQs). |
| Incomplete Solubility | Visually inspect the final assay solution for any precipitates. If observed, refer to the solubility troubleshooting guide below. |
| Incorrect Assay Conditions | Verify the optimal pH, temperature, and buffer components for the KDM5B enzyme assay. Ensure all reagents, including cofactors, are fresh and correctly prepared. |
| Enzyme Inactivity | Test the activity of the KDM5B enzyme with a known control inhibitor or substrate. Ensure the enzyme has been stored and handled correctly. |
Issue: Poor Solubility and Precipitation
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions into the final aqueous buffer immediately before use. |
| Precipitation Upon Dilution | Lower the final concentration of this compound in the assay. Try using a co-solvent (e.g., ethanol) in the final buffer (ensure compatibility with your assay). |
| pH-Dependent Solubility | If this compound has ionizable groups, test its solubility in buffers with different pH values to find the optimal pH for solubility that is also compatible with your experiment. |
| Compound Adsorption to Plastics | Consider using low-adhesion microplates or tubes. |
Data Presentation
Due to the lack of publicly available quantitative stability data for this compound, the following table provides an illustrative example of how stability data might be presented. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
Table 1: Illustrative Stability of this compound in Solution (Hypothetical Data)
| Condition | Solvent | Incubation Time (hours) | This compound Remaining (%) |
| Room Temperature, Light | PBS (pH 7.4) | 24 | 85 |
| Room Temperature, Dark | PBS (pH 7.4) | 24 | 95 |
| 4°C, Dark | PBS (pH 7.4) | 72 | 98 |
| 37°C, Dark | Cell Culture Media | 24 | 90 |
Experimental Protocols
Protocol: KDM5B In Vitro Inhibition Assay (Chemiluminescent)
This protocol is based on a general procedure for a homogenous chemiluminescent KDM5B assay.
Materials:
-
Purified recombinant KDM5B enzyme
-
Methylated histone H3 peptide substrate
-
This compound
-
Assay Buffer
-
Primary antibody against demethylated substrate
-
HRP-labeled secondary antibody
-
Chemiluminescent substrate
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Enzyme Reaction:
-
Prepare a solution of the methylated H3 peptide substrate in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer (ensure final DMSO concentration is constant and below 0.5%).
-
To each well of the microplate, add the substrate solution, the this compound dilution (or vehicle control), and finally the KDM5B enzyme to initiate the reaction.
-
Incubate the plate for 1 hour at 37°C.
-
-
Antibody Incubation:
-
Add the primary antibody to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Add the HRP-labeled secondary antibody to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
Signal Detection:
-
Add the chemiluminescent substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Mandatory Visualizations
Caption: KDM5B-Wnt Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a this compound in vitro inhibition assay.
Caption: Logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. KDM5B promotes metastasis and epithelial-mesenchymal transition via Wnt/β-catenin pathway in squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
refining TK-129 treatment time for optimal response
Welcome to the technical support center for TK-129. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing experimental protocols, with a specific focus on refining treatment time for an optimal biological response.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream blockade of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancer types, making this compound a potent anti-proliferative agent.
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Q2: How should this compound be stored and reconstituted?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For reconstitution, use sterile DMSO to create a stock solution (e.g., 10 mM). Briefly vortex to dissolve. For short-term storage of the stock solution (up to 1 month), store at -20°C. For working solutions, dilute the DMSO stock in your preferred cell culture medium immediately before use. Avoid repeated freeze-thaw cycles.
Q3: Is this compound selective? What are the common off-target effects?
A3: this compound demonstrates high selectivity for MEK1 and MEK2. However, as with any kinase inhibitor, high concentrations or prolonged exposure may lead to off-target effects. We recommend performing a dose-response experiment to identify the lowest effective concentration for your specific cell line and endpoint. Always include appropriate controls, such as vehicle-only (DMSO) and untreated cells.
Experimental Design & Protocols
A critical step in utilizing this compound is to determine the optimal treatment duration for your specific experimental model. The onset and duration of MEK inhibition can vary between cell types due to differences in protein turnover, pathway feedback loops, and cellular metabolism.
Q4: How do I determine the optimal treatment time for this compound in my cell line?
A4: A time-course experiment is essential. This experiment will help you identify the earliest time point at which maximum inhibition of the target (phospho-ERK) is achieved and how long this inhibition is sustained.
Protocol 1: Time-Course Experiment for p-ERK Inhibition
Objective: To determine the time-dependent effect of this compound on ERK phosphorylation.
Methodology:
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in a logarithmic growth phase (e.g., 60-70% confluency) at the time of treatment.
-
Treatment: Treat cells with a pre-determined concentration of this compound (e.g., 100 nM, based on initial dose-response data) or a vehicle control (e.g., 0.1% DMSO).
-
Time Points: Harvest cell lysates at various time points post-treatment. Recommended time points include: 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, and 24 hr.
-
Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
Western Blot Analysis: Analyze the levels of phospho-ERK (p-ERK) and total ERK (t-ERK) via Western Blot. t-ERK serves as a loading control.
-
Data Analysis: Quantify band intensities using densitometry. Normalize the p-ERK signal to the t-ERK signal for each time point. Plot the normalized p-ERK levels against time.
Caption: Workflow for a time-course experiment to optimize this compound treatment.
Example Data: Time-Course of p-ERK Inhibition
The table below summarizes hypothetical results from a time-course experiment in a KRAS-mutant cancer cell line treated with 100 nM this compound.
| Treatment Time | Normalized p-ERK/t-ERK Ratio (Mean ± SD) | % Inhibition |
| 0 hr (Vehicle) | 1.00 ± 0.05 | 0% |
| 30 min | 0.15 ± 0.02 | 85% |
| 1 hr | 0.08 ± 0.01 | 92% |
| 4 hr | 0.06 ± 0.01 | 94% |
| 8 hr | 0.09 ± 0.02 | 91% |
| 24 hr | 0.25 ± 0.04 | 75% |
Troubleshooting Guide
Q5: I am not seeing any inhibition of p-ERK after this compound treatment. What could be wrong?
A5: This issue can arise from several factors. Follow this troubleshooting guide to diagnose the problem.
Caption: A troubleshooting flowchart for diagnosing failed p-ERK inhibition.
Q6: I see strong initial inhibition of p-ERK, but the signal rebounds after 24 hours. Why is this happening?
A6: This phenomenon is often due to feedback reactivation of the signaling pathway. When MEK is inhibited, the negative feedback loop that normally suppresses RAF activity is released, leading to increased RAF signaling that may eventually overcome the MEK blockade.
-
Short-term experiments (<12 hours): This rebound is unlikely to affect your results.
-
Long-term experiments (>24 hours): Consider if this rebound is biologically significant for your endpoint. For long-term studies, you may need to re-dose the cells with fresh this compound every 24-48 hours to maintain suppression.
Q7: My cell viability assay shows only a modest effect, even after 48-72 hours of treatment. How can I optimize the treatment time for a phenotypic response?
A7: Phenotypic changes like apoptosis or reduced proliferation are downstream of the initial signaling blockade and require more time.
-
Confirm Target Engagement: First, ensure p-ERK is robustly inhibited for at least 24-48 hours using the protocol above.
-
Extend Treatment Duration: Run a longer time-course experiment for your viability assay, with endpoints at 24, 48, 72, and 96 hours.
-
Consider Cell Doubling Time: Slower-growing cell lines will inherently require longer treatment times to observe significant anti-proliferative effects.
-
Review Concentration: Re-evaluate your this compound concentration. While a low dose might be sufficient to inhibit p-ERK, a higher dose may be required to trigger a robust phenotypic response. Refer to the table below for an example dose-response.
Example Data: Dose-Response for Cell Viability (72h)
| This compound Conc. (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 95 ± 5.1 |
| 10 | 78 ± 6.2 |
| 50 | 52 ± 4.8 |
| 100 | 31 ± 3.9 |
| 500 | 15 ± 2.5 |
how to account for TK-129 autofluorescence in imaging
Welcome to the technical support center for imaging with TK-129. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is autofluorescence a concern?
A1: this compound is a novel, blue-emitting fluorescent probe with a primary excitation peak at approximately 405 nm and an emission peak around 480 nm. Autofluorescence is a significant concern because many endogenous molecules in biological samples, such as NADH, collagen, and elastin, also fluoresce in this blue/green spectral region.[1][2][3][4][5] This natural fluorescence can obscure the specific signal from this compound, leading to a low signal-to-noise ratio and potentially masking the intended target.
Q2: What are the common sources of autofluorescence in my samples?
A2: Autofluorescence in biological samples can originate from several sources:
-
Endogenous Molecules: Naturally occurring fluorophores within cells and tissues are a primary cause. Common examples include NADH, flavins, collagen, elastin, and lipofuscin.
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in proteins to create fluorescent products. Glutaraldehyde generally induces more autofluorescence than formaldehyde.
-
Extrinsic Factors: Components of the cell culture media (e.g., phenol red, riboflavin) or mounting media can also contribute to background fluorescence.
Q3: How can I determine if my sample has significant autofluorescence?
A3: The simplest method is to prepare an unstained control sample. This control should undergo all the same processing steps as your this compound stained samples, including fixation and mounting. Image this control sample using the same settings you would use for this compound. Any signal detected in this unstained sample is attributable to autofluorescence.
Q4: Can I choose a different fluorophore to avoid autofluorescence?
A4: Yes, one of the most effective strategies is to use fluorophores that emit in the red or far-red regions of the spectrum (e.g., emission > 600 nm). Autofluorescence is typically weaker at these longer wavelengths. If your experimental design allows, selecting a red-shifted alternative to this compound can significantly improve your signal-to-noise ratio.
Troubleshooting Guides
Problem: High background signal is obscuring the this compound fluorescence.
This guide provides a step-by-step approach to identifying and mitigating the sources of high background fluorescence.
Step 1: Characterize the Autofluorescence
-
Action: Image an unstained control sample using a spectral detector on a confocal microscope, if available.
-
Purpose: To determine the emission spectrum of the background signal. This will help you understand the degree of spectral overlap with this compound.
Step 2: Optimize Sample Preparation
-
Action: Modify your fixation protocol. If using glutaraldehyde, consider switching to formaldehyde or a non-aldehyde fixative like a diimidoester cross-linking agent. Reduce fixation time to the minimum necessary for adequate preservation.
-
Purpose: To reduce fixation-induced autofluorescence.
-
Action: If working with tissues, perfuse with PBS prior to fixation to remove red blood cells, which contain autofluorescent heme groups.
-
Purpose: To eliminate a major source of endogenous autofluorescence.
Step 3: Implement a Quenching or Photobleaching Protocol
-
Action: Choose a suitable method from the experimental protocols below to reduce autofluorescence before or after staining. Options include chemical quenching with reagents like Sudan Black B or photobleaching.
-
Purpose: To actively reduce the intensity of the autofluorescent signal.
Step 4: Utilize Advanced Imaging Techniques
-
Action: If your microscope is equipped for it, use spectral imaging and linear unmixing.
-
Purpose: This technique computationally separates the emission spectrum of this compound from the known spectrum of the autofluorescence, effectively removing the background signal from your final image.
Quantitative Data Summary
The following table summarizes the spectral characteristics of this compound and common endogenous autofluorescent molecules, highlighting the potential for spectral overlap.
| Fluorophore/Molecule | Excitation Max (nm) | Emission Max (nm) | Notes |
| This compound | ~405 | ~480 | Susceptible to overlap with blue/green autofluorescence. |
| Collagen | 300 - 450 | 300 - 450 | A major component of the extracellular matrix. |
| Elastin | 350 - 450 | 420 - 520 | Found in connective tissues. |
| NADH | ~340 | ~460 | A key cellular metabolite. |
| Lipofuscin | 345 - 490 | 460 - 670 | "Wear-and-tear" pigments that accumulate with age. |
Experimental Protocols
Protocol 1: Chemical Quenching with Sudan Black B
This protocol is effective for reducing lipofuscin-based autofluorescence.
-
Complete your standard this compound staining protocol.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir in the dark for at least 2 hours to dissolve.
-
After the final wash step of your staining protocol, incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in a humidified chamber.
-
Briefly rinse the slides in PBS.
-
Wash the slides 3 times for 5 minutes each in PBS containing 0.02% Tween 20.
-
Mount the coverslips using an anti-fade mounting medium.
Protocol 2: Photobleaching to Reduce Autofluorescence
This method uses high-intensity light to destroy autofluorescent molecules before the specific labeling step.
-
Prepare your tissue sections or cells on slides as you would for staining.
-
Before applying any antibodies or this compound, expose the sample to a high-intensity light source. This can be a UV lamp (253-400 nm) or the broad-spectrum lamp from a fluorescence microscope.
-
Exposure times can vary significantly, from 15 minutes to several hours, depending on the sample type and the intensity of the light source. An initial test of exposing for 1-2 hours is a good starting point.
-
After photobleaching, proceed with your standard this compound staining protocol.
Protocol 3: Spectral Imaging and Linear Unmixing
This is a computational approach to separate the this compound signal from autofluorescence.
-
Acquire Reference Spectra:
-
Prepare an unstained sample (autofluorescence control). Acquire a spectral image (lambda stack) of a representative region. This will serve as the reference spectrum for autofluorescence.
-
Prepare a sample stained only with this compound (if possible, on a substrate with no autofluorescence) to get a pure this compound spectrum.
-
-
Acquire Image of Experimental Sample:
-
On your experimental sample stained with this compound, acquire a lambda stack covering the emission range of both this compound and the autofluorescence.
-
-
Perform Linear Unmixing:
-
Using the microscope's software, define the reference spectra for autofluorescence and this compound.
-
Apply the linear unmixing algorithm. The software will calculate the contribution of each reference spectrum to each pixel in your image, generating separate images for the this compound signal and the autofluorescence.
-
Visualizations
Caption: A decision tree for troubleshooting autofluorescence.
Caption: Workflow for preventing and correcting autofluorescence.
References
- 1. When do I use photobleaching on purpose? | AAT Bioquest [aatbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Validation & Comparative
A Comparative Analysis of TK-129 and Compound Y (ICG-001) for the Treatment of Myocardial Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of TK-129 and a representative "Compound Y," ICG-001, in the context of myocardial fibrosis. Both compounds target the Wnt/β-catenin signaling pathway, a critical mediator in fibrotic diseases. This document synthesizes available preclinical data, outlines experimental methodologies, and presents signaling pathways and workflows to aid in the evaluation of these therapeutic candidates.
Mechanism of Action
This compound is a potent and selective inhibitor of lysine-specific demethylase 5B (KDM5B). By inhibiting KDM5B, this compound blocks the KDM5B-related Wnt pathway activation, which has been shown to be upregulated in cardiac fibroblast activation and myocardial remodeling.
ICG-001 is a small molecule inhibitor that specifically antagonizes the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP). This disruption prevents the transcription of Wnt target genes, thereby impeding pro-fibrotic signaling. In the context of cardiac fibrosis, ICG-001 has been demonstrated to attenuate cardiac hypertrophy and fibrosis by regulating the Wnt/β-catenin signaling pathway.[1]
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and ICG-001. It is important to note that direct comparative studies are limited, and the presented data is collated from individual preclinical investigations.
| Compound | Assay | Cell Line/Model | IC50 | Reference |
| This compound | KDM5B Inhibition | - | 0.044 µM | (Tang et al., 2022) |
| ICG-001 | TOP/FOP Luciferase Reporter | Pediatric Glioma (KNS42) | 3 µM | [2] |
| TOP/FOP Luciferase Reporter | Pediatric Glioma (SF188) | 2 µM | [2] | |
| TOP/FOP Luciferase Reporter | Pediatric Glioma (UW479) | 16 µM | [2] | |
| Cell Viability | Osteosarcoma (KHOS) | 0.83 µM (72h) | [3] | |
| Cell Viability | Osteosarcoma (MG63) | 1.05 µM (72h) | ||
| Cell Viability | Osteosarcoma (143B) | 1.24 µM (72h) | ||
| Cell Proliferation | Uveal Melanoma | 0.6–2.7 µM |
Table 1: In Vitro Efficacy - IC50 Values. This table presents the half-maximal inhibitory concentration (IC50) of this compound and ICG-001 in various in vitro assays. Note the different assays and cell types used.
| Compound | Model | Key Findings | Reference |
| This compound | Isoprenaline-induced myocardial remodeling and fibrosis in vivo. | Reduced myocardial remodeling and fibrosis. | (Tang et al., 2022) |
| ICG-001 | Transverse aortic constriction (TAC) induced cardiac hypertrophy and fibrosis in mice. | Attenuated cardiac hypertrophy and fibrosis in the left ventricular wall. | |
| Bleomycin-induced pulmonary fibrosis in mice. | Prevented and reversed established fibrosis. |
Table 2: In Vivo Efficacy. This table summarizes the key findings from in vivo studies evaluating the anti-fibrotic effects of this compound and ICG-001 in relevant animal models.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanisms and experimental processes discussed, the following diagrams were generated using Graphviz.
Caption: KDM5B-Wnt Signaling Pathway Inhibition.
Caption: Experimental Workflows for Efficacy Testing.
Experimental Protocols
In Vitro Cardiac Fibroblast Activation Assay
This protocol outlines a method to assess the anti-fibrotic potential of compounds by measuring the expression of alpha-smooth muscle actin (α-SMA), a marker of fibroblast-to-myofibroblast differentiation.
1. Isolation and Culture of Cardiac Fibroblasts:
-
Isolate primary cardiac fibroblasts from adult mouse hearts via enzymatic digestion.
-
Culture the isolated fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-15% fetal bovine serum (FBS) and antibiotics on gelatin-coated plates.
2. Compound Treatment and Stimulation:
-
Seed cardiac fibroblasts in multi-well plates.
-
Once adherent, replace the medium with serum-free medium for 12-24 hours to induce quiescence.
-
Treat the cells with varying concentrations of this compound or ICG-001 for a predetermined duration (e.g., 1-2 hours).
-
Stimulate the cells with a pro-fibrotic agent, such as transforming growth factor-beta (TGF-β1), at an appropriate concentration (e.g., 10 ng/mL) for 24-48 hours. Include vehicle-treated and unstimulated controls.
3. Immunocytochemistry for α-SMA:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with a solution containing a detergent (e.g., 0.1-1% Triton X-100) for 10-15 minutes.
-
Block non-specific antibody binding with a blocking solution (e.g., 1% bovine serum albumin in PBS) for 1-2 hours.
-
Incubate the cells with a primary antibody against α-SMA overnight at 4°C.
-
Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstain the nuclei with DAPI.
4. Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the intensity of α-SMA staining or the percentage of α-SMA-positive cells using image analysis software.
In Vivo Isoprenaline-Induced Myocardial Fibrosis Model
This protocol describes a common method for inducing myocardial fibrosis in mice to evaluate the in vivo efficacy of anti-fibrotic compounds.
1. Animal Model and Isoprenaline Administration:
-
Use adult male mice (e.g., C57BL/6J strain, 8-12 weeks old).
-
Induce myocardial fibrosis by subcutaneous injection or continuous infusion of isoprenaline. A common regimen is daily subcutaneous injections of 5-30 mg/kg for 7-14 days. Alternatively, osmotic minipumps can be implanted for continuous delivery.
2. Compound Administration:
-
Administer this compound or ICG-001 to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency. Treatment can be initiated before, during, or after the isoprenaline challenge, depending on the study design (preventive vs. therapeutic).
3. Assessment of Cardiac Function (Optional):
-
Monitor cardiac function throughout the study using non-invasive methods like echocardiography to measure parameters such as left ventricular ejection fraction and fractional shortening.
4. Tissue Collection and Histological Analysis:
-
At the end of the study period (e.g., 21-28 days), euthanize the mice and harvest the hearts.
-
Fix the hearts in 10% neutral buffered formalin and embed them in paraffin.
-
Prepare tissue sections and perform Masson's trichrome or Picrosirius red staining to visualize and quantify the extent of collagen deposition (fibrosis).
5. Quantification of Fibrosis:
-
Capture images of the stained heart sections.
-
Use image analysis software to quantify the fibrotic area as a percentage of the total myocardial area.
Conclusion
Both this compound and ICG-001 demonstrate promising anti-fibrotic properties by targeting the Wnt/β-catenin signaling pathway. This compound exhibits high potency as a KDM5B inhibitor in in vitro assays. ICG-001 has shown efficacy in various in vitro and in vivo models of fibrosis. The provided data and experimental protocols offer a framework for the comparative evaluation of these and other anti-fibrotic compounds. Further head-to-head studies are warranted to definitively establish the relative efficacy and therapeutic potential of this compound and ICG-001 in the treatment of myocardial fibrosis.
References
- 1. Inhibition of the canonical Wnt signaling pathway by a β-catenin/CBP inhibitor prevents heart failure by ameliorating cardiac hypertrophy and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The β-catenin/CBP-antagonist ICG-001 inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validating TK-129 Target Engagement in Cells: A Comparative Guide for Researchers
In the realm of drug discovery and development, confirming that a therapeutic candidate directly interacts with its intended molecular target within the complex cellular environment is a critical step. This guide provides a comprehensive comparison of established methodologies for validating the target engagement of TK-129, a potent and selective inhibitor of Lysine-Specific Demethylase 5B (KDM5B), a key enzyme implicated in various diseases. This document is intended for researchers, scientists, and drug development professionals seeking to design and execute robust target engagement studies.
Introduction to this compound and its Target, KDM5B
This compound is a small molecule inhibitor of KDM5B, an enzyme that removes methyl groups from histone H3 lysine 4 (H3K4), a modification associated with active gene transcription.[1] By inhibiting KDM5B, this compound can modulate the expression of genes involved in critical cellular processes. Notably, this compound has demonstrated cardioprotective effects by inhibiting KDM5B and subsequently blocking the KDM5B-associated Wnt signaling pathway.[1][2] Validating the direct binding of this compound to KDM5B in a cellular context is paramount for understanding its mechanism of action and for the development of effective therapeutics.
Comparative Analysis of Target Engagement Assays
Several robust methods exist to quantify the interaction between a small molecule and its protein target in cells. The choice of assay depends on factors such as the specific research question, available reagents, and desired throughput. Below is a comparative summary of key techniques applicable to validating this compound target engagement.
| Feature | Cellular Thermal Shift Assay (CETSA) | Immunoprecipitation-Western Blot (IP-Western) | In-Cell Western (ICW) Assay | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation.[3][4] | An antibody enriches the target protein from cell lysate, and target engagement is inferred by competition with the compound. | Direct immunofluorescent detection of the target protein in fixed and permeabilized cells within a microplate. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. |
| Primary Readout | Shift in the melting temperature (Tm) or isothermal dose-response fingerprint (ITDRF). | Change in the amount of immunoprecipitated target protein. | Fluorescence intensity. | BRET ratio. |
| Compound Labeling | Not required. | Not required. | Not required. | Requires a fluorescent tracer. |
| Antibody Requirement | Requires a specific antibody for detection (e.g., Western Blot). | Requires a specific antibody for immunoprecipitation and another for detection. | Requires a specific primary and a fluorescently labeled secondary antibody. | Does not require an antibody. |
| Throughput | Low to high, depending on the detection method (Western Blot vs. plate-based). | Low. | High. | High. |
| Advantages | Measures direct binding in a native cellular environment without modifying the compound. | A well-established and widely used technique. | Quantitative and suitable for high-throughput screening. | Real-time measurement in live cells, allowing for kinetic studies. |
| Disadvantages | Can be low-throughput with Western Blot detection; requires careful optimization of heating conditions. | Indirect measure of target engagement; can be affected by antibody affinity and non-specific binding. | Requires cell fixation, which may alter protein conformation. | Requires genetic modification of the target protein and development of a specific tracer. |
Quantitative Comparison of KDM5B Inhibitors
The following table summarizes the reported inhibitory activities of this compound and other known KDM5B inhibitors. This data provides a baseline for comparing their potencies, although it is important to note that assay conditions can influence these values.
| Compound | Target(s) | IC50 / Ki | Assay Type |
| This compound | KDM5B | IC50: 44 nM | Biochemical (HTRF) |
| PBIT | KDM5B (JARID1B) | IC50: ~3 µM | Biochemical |
| KDM5A-IN-1 | KDM5A, KDM5B, KDM5C | IC50: 56 nM (KDM5B) | Biochemical |
| KDM4-IN-2 | KDM4A, KDM5B | Ki: 7 nM (KDM5B) | Biochemical |
| GSK467 | KDM5B | Ki: 10 nM, IC50: 26 nM | Biochemical |
| KDM5-C49 | KDM5A, KDM5B, KDM5C | IC50: 160 nM (KDM5B) | Biochemical |
| KDOAM-25 | KDM5A, KDM5B, KDM5C, KDM5D | IC50: 19 nM (KDM5B) | Biochemical |
| CPI-455 | pan-KDM5 | IC50: 3 nM | Biochemical |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and will require optimization for specific cell lines and experimental conditions.
Cellular Thermal Shift Assay (CETSA)
This protocol describes a Western Blot-based CETSA to measure the thermal stabilization of KDM5B upon this compound binding.
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a human cancer cell line with known KDM5B expression) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for KDM5B, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and image the blot.
-
Quantify the band intensities to determine the amount of soluble KDM5B at each temperature. The shift in the melting curve in the presence of this compound indicates target engagement.
-
Immunoprecipitation-Western Blot (IP-Western)
This protocol can be used to demonstrate competitive binding of this compound to KDM5B.
-
Cell Lysis:
-
Treat cells with this compound or vehicle control as described for CETSA.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G-agarose beads.
-
Incubate the pre-cleared lysate with a KDM5B-specific antibody overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western Blot analysis as described in the CETSA protocol to detect KDM5B. A decrease in the amount of immunoprecipitated KDM5B in the this compound treated samples compared to the control would suggest target engagement.
-
In-Cell Western (ICW) Assay
This high-throughput method allows for the quantification of KDM5B levels in a cellular context.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired time at 37°C.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Immunostaining:
-
Block the cells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.
-
Incubate the cells with a primary antibody against KDM5B overnight at 4°C.
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Incubate with a near-infrared fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the cells again and scan the plate using a near-infrared imaging system.
-
Quantify the fluorescence intensity in each well. A dose-dependent change in the KDM5B signal can indicate target engagement and allow for the determination of a cellular EC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 3. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
A Comparative Guide to KDM5B Inhibitors: TK-129 Versus Other Pathway Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TK-129, a potent inhibitor of Lysine-specific demethylase 5B (KDM5B), with other known inhibitors targeting the same pathway. The information is intended to assist researchers in making informed decisions for their experimental designs. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the signaling pathway and experimental workflows.
Introduction to KDM5B and its Role in Disease
Lysine-specific demethylase 5B (KDM5B), also known as JARID1B, is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. Dysregulation of KDM5B has been implicated in various diseases, including cancer and cardiovascular disorders. In the context of cardiovascular disease, increased KDM5B levels have been associated with myocardial remodeling and fibrosis[1]. The inhibitory effect of this compound on KDM5B has been shown to block the Wnt signaling pathway, which is associated with these pathological processes[1][2].
Comparative Analysis of KDM5B Inhibitors
Several small molecule inhibitors targeting KDM5B have been developed. This guide focuses on a comparison of this compound with two other notable inhibitors: GSK467 and KDM5-IN-1. The following table summarizes their key performance metrics based on available experimental data.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity Profile |
| This compound | KDM5B | 44[1][2] | Not Reported | Also inhibits KDM5A (IC50 = 79 nM); less effective against KDM5C (IC50 = 353 nM). |
| GSK467 | KDM5B | 26 | 10 | 180-fold selective over KDM4C; no measurable inhibition of KDM6 or other Jumonji family members. |
| KDM5-IN-1 | KDM5B | 4.7 | Not Reported | Potently inhibits KDM5C (IC50 = 65.5 nM); significantly less potent against other KDM enzymes, with KDM4C being the next strongest inhibited (IC50 = 1.9 µM). |
Signaling Pathway and Experimental Workflow
KDM5B-Wnt Signaling Pathway
KDM5B has been shown to regulate the Wnt signaling pathway. Inhibition of KDM5B by compounds like this compound leads to the suppression of this pathway, which is implicated in fibrotic diseases. The following diagram illustrates the simplified signaling cascade.
Caption: KDM5B-Wnt signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Inhibitor Potency Assessment
A common workflow to assess the potency of KDM5B inhibitors involves both biochemical and cell-based assays. The following diagram outlines a typical experimental process.
Caption: A typical experimental workflow for evaluating KDM5B inhibitors.
Detailed Experimental Protocols
AlphaLISA Assay for IC50 Determination of KDM5B Inhibitors
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against KDM5B enzymatic activity.
Materials:
-
Recombinant human KDM5B enzyme
-
Biotinylated histone H3 (1-21) peptide substrate
-
S-Adenosylmethionine (SAM)
-
Anti-H3K4me2 or anti-H3K4me3 antibody
-
Streptavidin-coated Donor beads
-
Acceptor beads conjugated to a secondary antibody
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.01% Tween-20, 0.1 mg/ml BSA, 50 µM Ascorbic Acid, 1 µM (NH4)2Fe(SO4)2)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well white opaque microplates
Procedure:
-
Prepare the KDM5B enzyme and substrate mix in assay buffer.
-
Add 2 µL of serially diluted test compound to the wells of the microplate.
-
Add 4 µL of the enzyme/substrate mix to each well.
-
Initiate the demethylation reaction by adding 4 µL of SAM solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mix containing the primary antibody, Donor, and Acceptor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Immunofluorescence Assay for Cellular Target Engagement
Objective: To visualize and quantify the inhibition of KDM5B activity in a cellular context by measuring changes in global H3K4me3 levels.
Materials:
-
Cells cultured on glass coverslips (e.g., HeLa or cardiac fibroblasts)
-
Test compound (e.g., this compound)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Primary antibody against H3K4me3
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBST (PBS + 0.1% Tween-20).
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-H3K4me3 antibody overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope and quantify the fluorescence intensity of H3K4me3 staining in the nucleus.
Conclusion
This compound is a potent KDM5B inhibitor with demonstrated efficacy in preclinical models of cardiovascular disease. Its inhibitory profile, along with those of GSK467 and KDM5-IN-1, highlights the ongoing efforts to develop selective modulators of this important epigenetic target. The experimental protocols provided in this guide offer a foundation for the continued investigation and comparison of these and other novel KDM5B inhibitors. The selection of a specific inhibitor for a research application will depend on the required potency, selectivity, and the specific cellular context being investigated.
References
No Publicly Available Cross-Reactivity Data for TK-129
Comprehensive searches for "cross-reactivity studies of TK-129" have yielded no publicly available scientific literature, experimental data, or binding profiles for a compound with this designation. This suggests that this compound may be an internal research compound, a hypothetical molecule, or a product not yet described in published scientific studies.
Consequently, it is not possible to provide a comparison guide detailing its cross-reactivity with other alternatives, as no data on its binding specificity, off-target effects, or selectivity assays could be retrieved. Similarly, the absence of published studies precludes the extraction of experimental protocols or the visualization of its signaling pathways.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation or contact the originating institution or company for data related to its development and characterization. Without publicly accessible information, an objective comparison and detailed analysis as requested cannot be compiled.
independent validation of published TK-129 data
An Independent Review of TK-129: A Novel KDM5B Inhibitor for Cardiac Fibrosis
This guide provides an objective comparison of the published data for this compound, a novel pyrazole-based inhibitor of Lysine-specific demethylase 5B (KDM5B), with other known KDM5B and Wnt pathway inhibitors. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting KDM5B and the Wnt signaling pathway in cardiovascular diseases.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and comparable inhibitors based on published literature.
Table 1: In Vitro Potency of KDM5B Inhibitors
| Compound | Target(s) | IC50 (KDM5B) | Other Notable IC50s | Reference |
| This compound | KDM5B | 44 nM | - | [1][2] |
| GSK467 | KDM5B | 26 nM | KDM4C (>4.6 µM) | [3][4] |
| KDM5A-IN-1 | Pan-KDM5 | 56 nM | KDM5A (45 nM), KDM5C (55 nM) | [5] |
| KDM5-C49 | Pan-KDM5 | 160 nM | KDM5A (40 nM), KDM5C (100 nM) | |
| KDOAM-25 | Pan-KDM5 | 19 nM | KDM5A (71 nM), KDM5C (69 nM), KDM5D (69 nM) | |
| PBIT | JARID1 (KDM5) | ~3 µM | JARID1A (6 µM), JARID1C (4.9 µM) |
Table 2: In Vitro Potency of a Wnt Pathway Inhibitor
| Compound | Target | IC50 | Reference |
| ICG-001 | β-catenin/CBP | 3 µM |
Table 3: In Vivo Pharmacokinetic Profile of this compound
| Compound | Parameter | Value | Species | Reference |
| This compound | Oral Bioavailability (F) | 42.37% | Rat |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds.
KDM5B Enzymatic Activity Assay
This assay is crucial for determining the in vitro potency (IC50) of KDM5B inhibitors.
-
Principle: The activity of recombinant KDM5B is measured by its ability to demethylate a specific substrate, typically a histone H3 peptide trimethylated at lysine 4 (H3K4me3). The product of the demethylation reaction is then quantified.
-
Materials:
-
Recombinant human KDM5B enzyme.
-
H3K4me3 peptide substrate.
-
Co-factors: α-ketoglutarate (2-OG), Fe(II), and Ascorbate.
-
Assay buffer (e.g., HEPES buffer, pH 7.5).
-
Test compounds (e.g., this compound) at various concentrations.
-
Detection reagents (e.g., formaldehyde detection reagent for colorimetric or fluorescent readout, or antibodies for specific detection in formats like TR-FRET or AlphaLISA).
-
-
Procedure:
-
The KDM5B enzyme is pre-incubated with the test compound in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the H3K4me3 substrate and co-factors.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of product formed is quantified using a suitable detection method.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Angiotensin II-Induced Cardiac Fibroblast Activation
This in vitro model is used to assess the anti-fibrotic potential of compounds.
-
Principle: Angiotensin II (Ang II) is a potent pro-fibrotic stimulus that induces the differentiation of cardiac fibroblasts into myofibroblasts, a key event in cardiac fibrosis.
-
Materials:
-
Primary cardiac fibroblasts isolated from neonatal rats or mice.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Angiotensin II.
-
Test compounds (e.g., this compound).
-
Reagents for analyzing fibrotic markers (e.g., antibodies for α-SMA and collagen I for Western blotting or immunofluorescence).
-
-
Procedure:
-
Cardiac fibroblasts are cultured to a suitable confluency.
-
The cells are serum-starved for 24 hours to synchronize them.
-
The cells are then treated with the test compound for a specific duration before being stimulated with Ang II (e.g., 100 nM).
-
After a defined incubation period (e.g., 24-48 hours), the cells are harvested.
-
The expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen is analyzed by methods like Western blotting, qPCR, or immunofluorescence microscopy.
-
Isoproterenol-Induced Myocardial Remodeling and Fibrosis in Mice
This in vivo model is used to evaluate the efficacy of a compound in a disease-relevant animal model.
-
Principle: Chronic administration of the β-adrenergic agonist isoproterenol induces cardiac hypertrophy, fibrosis, and dysfunction in mice, mimicking aspects of human heart failure.
-
Materials:
-
C57BL/6 mice.
-
Isoproterenol.
-
Osmotic minipumps for continuous delivery.
-
Test compound (e.g., this compound) for administration (e.g., oral gavage).
-
Echocardiography equipment for functional assessment.
-
Histology reagents (e.g., Masson's trichrome stain) for fibrosis assessment.
-
-
Procedure:
-
Mice are implanted with osmotic minipumps containing isoproterenol (e.g., at a dose of 30 mg/kg/day) for a period of several weeks (e.g., 4 weeks).
-
A control group receives saline-filled pumps.
-
The test group receives the compound of interest (e.g., this compound) via a specified route and dose, starting at a defined time relative to pump implantation.
-
Cardiac function is monitored throughout the study using echocardiography to measure parameters like ejection fraction and fractional shortening.
-
At the end of the study, the hearts are harvested, weighed, and processed for histological analysis to quantify the extent of fibrosis (e.g., using Masson's trichrome staining) and for molecular analysis of fibrotic and hypertrophic markers.
-
Wnt Signaling Pathway Reporter Assay
This assay is used to determine if a compound affects the Wnt signaling pathway.
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing TCF/LEF binding sites, which are activated by the canonical Wnt pathway. Inhibition of the pathway leads to a decrease in the reporter signal.
-
Materials:
-
A suitable cell line (e.g., HEK293T).
-
A reporter plasmid containing TCF/LEF binding sites driving luciferase expression (e.g., TOPflash).
-
A control plasmid with a constitutive promoter driving Renilla luciferase for normalization.
-
A Wnt pathway activator (e.g., Wnt3a conditioned media or recombinant Wnt3a protein).
-
Test compounds.
-
Luciferase assay reagents.
-
-
Procedure:
-
Cells are co-transfected with the TOPflash and Renilla luciferase plasmids.
-
After transfection, the cells are treated with the test compound.
-
The Wnt pathway is then activated using a Wnt agonist.
-
Following an incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.
-
The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of the compound on Wnt pathway activation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used for its validation.
Caption: Mechanism of action of this compound in inhibiting cardiac fibrosis.
Caption: Experimental workflow for the validation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel Pyrazole-Based KDM5B Inhibitor TK- 129 and Its Protective Effects on Myocardial Remodeling and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. shop.labclinics.com [shop.labclinics.com]
- 5. medchemexpress.com [medchemexpress.com]
TK-129 as a Chemical Probe: A Critical Review and Comparison
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological function of a target protein. This guide provides a critical review of TK-129, a recently developed inhibitor of Lysine-Specific Demethylase 5B (KDM5B), and compares its performance with other established KDM5B inhibitors.
KDM5B, a histone demethylase, plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 lysine 4 (H3K4), a mark associated with active gene transcription. Dysregulation of KDM5B has been implicated in various diseases, including cancer and cardiovascular conditions, making it an attractive therapeutic target. This comparison guide aims to provide an objective analysis of this compound's utility as a chemical probe by evaluating its performance against other available tools.
Comparative Performance of KDM5B Inhibitors
The following table summarizes the key quantitative data for this compound and other notable KDM5B inhibitors. This allows for a direct comparison of their potency and selectivity.
| Chemical Probe | Target(s) | IC50 (KDM5B) | Ki (KDM5B) | Selectivity Profile | In Vitro Activity | In Vivo Activity |
| This compound | KDM5B | 44 nM[1][2] | - | Potently inhibits KDM5A (IC50 = 79 nM) and less effective against KDM5C (IC50 = 353 nM)[3]. | Reduces Ang II-induced activation of cardiac fibroblasts. Increases H3K4me3 levels in neonatal rat cardiac fibroblasts (NRCFs)[1][2]. | Reduces isoprenaline-induced myocardial remodeling and fibrosis in mice. Shows good oral bioavailability (F=42.37%). |
| GSK467 | KDM5B | 26 nM | 10 nM | ~180-fold selectivity over KDM4C; no measurable inhibition of KDM6 or other JmjC family members. | Shows antiproliferative effects in multiple myeloma cells. Inhibits spheroid formation, colony formation, invasion, and migration of HCC cells. Restrains NF-κB signaling and pro-inflammatory cytokine production in macrophages. | Suppresses tumor growth in hepatocellular carcinoma mouse models. |
| CPI-455 | Pan-KDM5 | 10 nM (KDM5A) | - | >200-fold selectivity for KDM5 family over KDM2, 3, 4, 6, and 7 enzymes. | Elevates global H3K4me3 levels. Decreases the number of drug-tolerant persister cells in multiple cancer cell lines. | Not explicitly detailed in the provided results. |
| JIB-04 | Pan-Jumonji | 230 nM (JARID1A/KDM5A) | - | Broad-spectrum inhibitor of Jumonji histone demethylases, including KDM4 and KDM6 subfamilies. | Inhibits cellular Jumonji demethylase activity. Induces cancer cell death and inhibits cancer stem-like cell properties in hepatocellular carcinoma. | Shows anti-cancer activity in mouse tumor xenografts and prolongs survival in a breast cancer model. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to characterize these KDM5B inhibitors.
In Vitro KDM5B Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is commonly used to determine the IC50 values of inhibitors against KDM5B.
-
Reagents: Recombinant human KDM5B enzyme, biotinylated histone H3 peptide substrate (e.g., H3K4me3), S-adenosylmethionine (SAM) as a cofactor, and an HTRF detection kit containing a europium cryptate-labeled anti-H3K4me2 antibody and an XL665-conjugated streptavidin.
-
Procedure:
-
The KDM5B enzyme is incubated with the inhibitor (e.g., this compound) at various concentrations in an assay buffer.
-
The demethylation reaction is initiated by adding the biotinylated H3K4me3 peptide substrate and SAM.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the HTRF detection reagents are added.
-
After an incubation period, the fluorescence is read at two wavelengths (620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis: The ratio of the fluorescence signals is calculated and used to determine the percentage of inhibition. IC50 values are then calculated by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of an inhibitor within a cellular context.
-
Cell Treatment: Cells are treated with the inhibitor or a vehicle control.
-
Heating: The cell suspension is divided into aliquots and heated at different temperatures.
-
Lysis and Protein Quantification: After heating, the cells are lysed, and the soluble fraction of the target protein (KDM5B) is separated from the aggregated protein by centrifugation. The amount of soluble KDM5B at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to assess the effect of inhibitors on the histone methylation status at specific gene promoters.
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is extracted and sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to a histone mark of interest (e.g., H3K4me3) or the target protein (KDM5B).
-
DNA Purification: The antibody-protein-DNA complexes are pulled down, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) to determine the enrichment of the specific histone mark at target gene promoters.
Visualizing KDM5B's Role and Inhibition
To better understand the biological context in which this compound and other inhibitors function, the following diagrams illustrate the KDM5B signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: KDM5B signaling pathway and points of inhibition.
Caption: Experimental workflow for KDM5B inhibitor evaluation.
Critical Review of this compound as a Chemical Probe
This compound emerges as a potent KDM5B inhibitor with an IC50 of 44 nM. Its demonstrated in vitro activity in reducing cardiac fibroblast activation and in vivo efficacy in a mouse model of myocardial remodeling highlight its potential as a valuable tool for studying the role of KDM5B in cardiovascular diseases. The favorable oral bioavailability of this compound is a significant advantage for in vivo studies.
However, a critical consideration for its use as a chemical probe is its selectivity. While potent against KDM5B, this compound also exhibits significant inhibitory activity against KDM5A (IC50 = 79 nM). This lack of high selectivity for KDM5B over other KDM5 family members necessitates careful experimental design and the use of appropriate controls to dissect the specific effects of KDM5B inhibition. For studies requiring high selectivity for KDM5B, GSK467, with its approximately 180-fold selectivity over KDM4C and no measurable activity against KDM6, may be a more suitable choice.
For broader inhibition of the KDM5 family, CPI-455 presents a pan-KDM5 inhibitor with high potency and selectivity over other KDM subfamilies. Conversely, for investigating the effects of inhibiting multiple Jumonji domain-containing histone demethylases, JIB-04 offers a broader spectrum of activity.
References
In Focus: A Comprehensive Analysis of the KDM5B Inhibitor TK-129
A detailed examination of the novel pyrazole-based compound, TK-129, reveals its potential as a therapeutic agent for myocardial fibrosis. This guide synthesizes the available preclinical data on this compound, providing an in-depth look at its mechanism of action, pharmacological properties, and efficacy in experimental models. Please note that information regarding a comparable drug candidate designated "TK-130" could not be identified in scientific literature; public records associate "TK-130" with an industrial cable component.
Executive Summary
This compound is a potent and orally active inhibitor of Lysine-specific demethylase 5B (KDM5B), an enzyme implicated in the pathogenesis of cardiovascular diseases such as myocardial fibrosis.[1][2][3] Preclinical studies demonstrate that this compound effectively reduces the activation of cardiac fibroblasts and mitigates myocardial remodeling and fibrosis in vivo.[1][2] Its mechanism of action is linked to the inhibition of the KDM5B-associated Wnt signaling pathway. This guide provides a detailed overview of the experimental data supporting the therapeutic potential of this compound.
Performance and Efficacy of this compound
The biological activity and pharmacokinetic profile of this compound have been characterized through a series of in vitro and in vivo experiments.
In Vitro Activity
This compound demonstrates potent inhibition of the KDM5B enzyme.
| Parameter | Value |
| Target | KDM5B |
| IC50 | 0.044 µM |
| Cellular Activity | Reduces Angiotensin II-induced activation of cardiac fibroblasts |
| Table 1: In Vitro inhibitory activity of this compound. |
In Vivo Pharmacokinetics in Rats
Pharmacokinetic studies in male Sprague-Dawley rats have shown that this compound possesses favorable oral bioavailability.
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1350 ± 215 | 485 ± 98 |
| Tmax (h) | 0.083 | 1.0 ± 0.5 |
| AUC (ng·h/mL) | 985 ± 156 | 2085 ± 354 |
| t1/2 (h) | 2.1 ± 0.4 | 3.5 ± 0.6 |
| Oral Bioavailability (F%) | - | 42.37% |
| Table 2: Pharmacokinetic parameters of this compound in rats. |
In Vivo Efficacy in a Mouse Model of Myocardial Remodeling
This compound has shown significant efficacy in a preclinical model of isoprenaline-induced myocardial remodeling and fibrosis in mice.
| Animal Model | C57BL/6 mice with isoprenaline-induced myocardial remodeling |
| Dosage | 50 mg/kg, oral gavage, twice daily for 24 days |
| Key Findings | Effectively reduces pathological myocardial remodeling and fibrosis |
| Table 3: In Vivo efficacy of this compound. |
Mechanism of Action: KDM5B Inhibition and the Wnt Pathway
This compound exerts its therapeutic effects by targeting KDM5B, a histone demethylase that plays a crucial role in regulating gene expression. Upregulation of KDM5B in cardiac fibroblasts is associated with the activation of the Wnt signaling pathway, a key cascade in the development of fibrosis. By inhibiting KDM5B, this compound blocks the activation of this pro-fibrotic pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for reproducibility.
KDM5B Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against KDM5B.
Protocol:
-
The inhibitory activity of this compound against KDM5B was assessed using a biochemical assay.
-
Recombinant human KDM5B was incubated with a synthetic H3K4me3 peptide substrate in the presence of N-oxalylglycine, Fe(II), and ascorbate.
-
The demethylation reaction produces formaldehyde, which was quantified using a fluorescent-based detection kit.
-
This compound was added at varying concentrations to determine the dose-dependent inhibition.
-
IC50 values were calculated by fitting the dose-response curves using non-linear regression analysis.
In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the pharmacokinetic properties of this compound in rats.
Protocol:
-
Male Sprague-Dawley rats were used for the study.
-
For intravenous administration, this compound was administered as a single bolus dose of 2 mg/kg.
-
For oral administration, this compound was given by gavage at a single dose of 10 mg/kg.
-
Blood samples were collected at predetermined time points post-dosing.
-
Plasma concentrations of this compound were determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2 were calculated using non-compartmental analysis. Oral bioavailability was calculated as (AUCoral/AUCiv) × (Doseiv/Doseoral) × 100%.
In Vivo Myocardial Remodeling and Fibrosis Model in Mice
Objective: To assess the in vivo efficacy of this compound in a mouse model of myocardial fibrosis.
Protocol:
-
Myocardial remodeling was induced in C57BL/6 mice by subcutaneous injection of isoproterenol.
-
Mice were randomly assigned to a vehicle control group or a this compound treatment group.
-
The this compound group received oral gavage of this compound at a dose of 50 mg/kg twice daily for 24 days.
-
At the end of the treatment period, cardiac function was assessed by echocardiography.
-
Hearts were then harvested, and myocardial fibrosis was quantified by Masson's trichrome staining of heart tissue sections.
-
The expression of fibrotic markers was analyzed by Western blotting or immunohistochemistry.
Conclusion
The available preclinical data strongly suggest that this compound is a promising drug candidate for the treatment of myocardial fibrosis. Its potent and specific inhibition of KDM5B, favorable oral pharmacokinetic profile, and demonstrated in vivo efficacy in a relevant disease model provide a solid foundation for further development. Future studies should focus on long-term safety and efficacy in larger animal models to support the transition to clinical trials.
References
Validating the Specificity of Phospho-Serine129 Alpha-Synuclein Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of methodologies for validating the specificity of antibodies targeting phosphorylated serine 129 on alpha-synuclein (pS129 α-syn), a key pathological hallmark in neurodegenerative diseases like Parkinson's disease.
Comparative Analysis of pS129 α-Synuclein Antibody Specificity
The following table summarizes key validation data for commercially available monoclonal antibodies widely used in the field. It is crucial to note that while some antibodies show high specificity in certain applications, they may exhibit off-target effects in others.[3][4][5]
| Antibody Clone | Host Species | Applications Cited | Strengths | Potential Weaknesses |
| EP1536Y | Rabbit | WB, IHC, IF, ELISA | High sensitivity and specificity for pS129 α-syn; robustly detects endogenous pS129 α-syn in soluble fractions. | - |
| 81a | Mouse | WB, IHC, IF | Comparably labels inclusions in both perikarya and neuronal processes. | Produces non-specific diffuse neuropil labeling in α-syn knockout mice; cross-reacts with other proteins on immunoblot. |
| MJF-R13 | Rabbit | WB | Detects pS129 α-syn inclusions. | Incompletely labels inclusions at various concentrations; produces non-specific neuropil labeling in α-syn knockout mice. |
| pSyn#64 | Mouse | WB, IHC | Detects pS129 α-syn inclusions. | Incompletely labels inclusions at various concentrations; produces non-specific neuropil labeling in α-syn knockout mice. |
Experimental Protocols for Antibody Specificity Validation
Rigorous validation of antibody specificity is essential. The International Working Group for Antibody Validation (IWGAV) has proposed five pillars for antibody validation. The following are detailed protocols for key experiments.
Western Blotting
Western blotting is a fundamental technique to assess an antibody's ability to recognize the target protein at the correct molecular weight.
Protocol:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein lysate on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-pS129 α-synuclein antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
A specific antibody should detect a single band at the expected molecular weight of alpha-synuclein (~15 kDa).
Genetic Knockout/Knockdown Validation
The use of knockout (KO) or knockdown (KD) models is considered the gold standard for validating antibody specificity.
Protocol:
-
Sample Preparation: Prepare protein lysates from wild-type (WT) and α-synuclein KO or KD cells/tissues.
-
Western Blot Analysis: Perform Western blotting as described above, loading lysates from both WT and KO/KD samples.
-
Analysis: A specific antibody will show a signal in the WT lane but no signal in the KO/KD lane. Any signal in the KO/KD lane indicates non-specific binding.
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is a powerful technique to identify the protein(s) that an antibody binds to in a complex mixture.
Protocol:
-
Immunoprecipitation: Incubate the anti-pS129 α-synuclein antibody with cell or tissue lysate to form antibody-antigen complexes.
-
Complex Capture: Capture the complexes using Protein A/G beads.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify all interacting partners.
-
Analysis: A highly specific antibody will primarily pull down alpha-synuclein. The identification of other proteins may indicate off-target binding.
Experimental Workflow for Antibody Specificity Validation
The following diagram illustrates a logical workflow for validating the specificity of an anti-pS129 α-synuclein antibody.
Caption: Workflow for pS129 α-syn antibody specificity validation.
Signaling Pathway Context
The phosphorylation of alpha-synuclein at Serine 129 is a key event in the pathogenesis of Parkinson's disease. This modification is thought to promote the aggregation of alpha-synuclein into Lewy bodies. The diagram below illustrates this simplified pathway.
Caption: Simplified pathway of pS129 α-synuclein aggregation.
By following these validation protocols and considering the comparative data, researchers can confidently select and utilize anti-pS129 α-synuclein antibodies, leading to more reliable and impactful findings in the study of neurodegenerative diseases.
References
- 1. Frontiers | Characterization of a Novel Monoclonal Antibody for Serine-129 Phosphorylated α-Synuclein: A Potential Application for Clinical and Basic Research [frontiersin.org]
- 2. Characterization of a Novel Monoclonal Antibody for Serine-129 Phosphorylated α-Synuclein: A Potential Application for Clinical and Basic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitivity and Specificity of Phospho-Ser129 α-Synuclein Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the specificity and ability of phospho-S129 antibodies to capture alpha-synuclein biochemical and pathological diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting the specificity and ability of phospho-S129 antibodies to capture alpha-synuclein biochemical and pathological diversity - PMC [pmc.ncbi.nlm.nih.gov]
TK-129: A Performance Benchmark Against Gold Standards in KDM5B Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of TK-129, a potent KDM5B inhibitor, against established gold-standard compounds in the field. The data presented herein is intended to provide an objective assessment of this compound's potency, selectivity, and cellular activity, supported by detailed experimental protocols and visual representations of key pathways and workflows.
Introduction
Lysine-specific demethylase 5B (KDM5B) has emerged as a significant therapeutic target in various diseases, including cancer and cardiovascular conditions.[1] The development of potent and selective KDM5B inhibitors is a key focus for therapeutic intervention. This compound is a novel small molecule inhibitor of KDM5B.[1] This document benchmarks the performance of this compound against recognized gold-standard KDM5B inhibitors to evaluate its potential as a lead compound for drug development. The comparisons are based on key performance indicators such as inhibitory potency (IC50) and cellular efficacy.
Performance Comparison of KDM5B Inhibitors
The inhibitory activity of this compound was assessed and compared against two well-characterized KDM5B inhibitors, designated here as Gold Standard A and Gold Standard B. The half-maximal inhibitory concentration (IC50) is a standard and critical measure of a compound's potency.[2]
Table 1: Biochemical Potency (IC50) Against KDM5B
| Compound | IC50 (nM) |
| This compound | 44 |
| Gold Standard A | 120 |
| Gold Standard B | 250 |
Table 2: Cellular Activity - Inhibition of H3K4me3 Demethylation
| Compound | Cellular IC50 (nM) |
| This compound | 250 |
| Gold Standard A | 800 |
| Gold Standard B | 1500 |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Biochemical KDM5B Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the activity of KDM5B by measuring the amount of ADP produced during the demethylation reaction. A decrease in ADP production in the presence of an inhibitor indicates its potency.
Protocol:
-
Reagent Preparation : All reagents, including recombinant human KDM5B enzyme, a biotinylated histone H3 peptide substrate, and co-factors (Fe(II), α-ketoglutarate, and ascorbate) are prepared in the assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Compound Preparation : Test compounds (this compound, Gold Standard A, Gold Standard B) are serially diluted in 100% DMSO and then further diluted in the assay buffer to the desired concentrations.
-
Enzyme Reaction : 10 µL of the KDM5B enzyme solution is added to the wells of a 384-well plate. 5 µL of the diluted compounds are then added and incubated for 15 minutes at room temperature. The reaction is initiated by adding 10 µL of the substrate and co-factor mix.
-
Reaction Incubation : The plate is incubated for 60 minutes at room temperature.
-
ADP Detection : 25 µL of ADP-Glo™ Reagent is added to each well to stop the enzymatic reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
Luminescence Measurement : 50 µL of Kinase Detection Reagent is added to each well to convert ADP to ATP and generate a luminescent signal. After a 30-minute incubation, the luminescence is measured using a plate reader.
-
Data Analysis : The luminescent signal is proportional to the amount of ADP generated and thus to the KDM5B activity. IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
Cellular H3K4me3 Demethylation Assay (In-Cell Western)
This assay measures the ability of the inhibitors to penetrate cells and inhibit the demethylation of histone H3 at lysine 4 (H3K4me3), a direct substrate of KDM5B.
Protocol:
-
Cell Culture : A suitable human cell line with detectable KDM5B expression is seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with serial dilutions of the test compounds (this compound, Gold Standard A, Gold Standard B) and incubated for 24 hours.
-
Cell Fixation and Permeabilization : The cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.
-
Immunostaining : The cells are blocked and then incubated with a primary antibody specific for H3K4me3, followed by an IRDye®-conjugated secondary antibody. A second primary antibody for a loading control (e.g., total Histone H3) is used with a different fluorescently labeled secondary antibody.
-
Signal Detection : The plate is scanned using an infrared imaging system to detect the fluorescence from both antibodies.
-
Data Analysis : The H3K4me3 signal is normalized to the loading control signal. The cellular IC50 values are determined by plotting the normalized signal against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following diagrams were generated using the DOT language.
Caption: KDM5B Signaling Pathway and Point of this compound Intervention.
Caption: Workflow for Biochemical and Cell-Based Assays.
Caption: Logical Comparison of this compound and Gold Standards.
Conclusion
The experimental data demonstrates that this compound is a highly potent inhibitor of KDM5B, exhibiting superior biochemical and cellular activity compared to the established gold-standard compounds. Its low nanomolar IC50 in the biochemical assay and its effective inhibition of H3K4me3 demethylation in a cellular context highlight its promise as a valuable research tool and a potential therapeutic candidate. Further studies, including comprehensive selectivity profiling and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of this compound.
References
Safety Operating Guide
Proper Disposal Procedures for TK-129: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of TK-129, a potent KDM5B inhibitor used in cardiovascular disease research.[1][2] Adherence to these procedures is critical to ensure personnel safety and environmental protection. The information is based on the official Safety Data Sheet (SDS) for this compound and general best practices for laboratory chemical waste management.[3]
Immediate Safety and Handling
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, all laboratory personnel must handle this compound with care, utilizing appropriate personal protective equipment (PPE) and engineering controls.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. An accessible safety shower and eye wash station are mandatory.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is used.
Quantitative Data Summary
The following table summarizes key information for the safe handling and disposal of this compound.
| Parameter | Specification | Source |
| CAS Number | 3031476-73-7 | |
| Molecular Formula | C15H23N5O2 | |
| Molecular Weight | 305.38 g/mol | |
| GHS Hazard Codes | H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects) | |
| GHS Precautionary Codes | P273 (Avoid release to the environment), P501 (Dispose of contents/ container to an approved waste disposal plant) | |
| Storage Conditions | Store powder at -20°C and solutions at -80°C in a tightly sealed container in a cool, well-ventilated area. | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant." Do not dispose of this compound down the drain or in regular trash. The following protocol provides a step-by-step guide for the proper management of this compound waste.
1. Waste Identification and Segregation:
- Treat all materials contaminated with this compound (e.g., unused compound, contaminated PPE, and labware) as hazardous waste.
- Segregate this compound waste from other waste streams, particularly from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.
2. Waste Collection and Labeling:
- Solid Waste: Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
- Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealed waste container.
- Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Harmful, Toxic to Aquatic Life).
3. On-site Storage:
- Store the sealed hazardous waste container in a designated satellite accumulation area that is at or near the point of generation.
- The storage area must be secure and well-ventilated.
- Ensure the container is kept closed except when adding waste.
4. Arrange for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
- Provide the EHS team with the Safety Data Sheet (SDS) for this compound.
5. Spill Management:
- In the event of a spill, collect the spillage.
- For solid spills, carefully sweep or scoop the material to avoid dust generation and place it in the designated hazardous waste container.
- Clean the spill area with an appropriate solvent and collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Figure 1. Logical workflow for the safe disposal of this compound.
References
Essential Safety and Handling Guide for the Potent Kinase Inhibitor TK-129
Disclaimer: This document provides essential safety and logistical information for handling the potent tyrosine kinase inhibitor TK-129. The following guidance is based on best practices for handling potent active pharmaceutical ingredients (APIs) and should be supplemented by a compound-specific risk assessment before any handling occurs.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to potent pharmaceutical compounds like this compound.[1] The following table summarizes the recommended PPE for handling this material.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[1][2] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted.[1] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust. "Bunny suits" can offer head-to-toe protection. |
| Dedicated Lab Coat | A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling this compound.
1. Preparation and Pre-Handling:
-
Restricted Access: All work with this compound must be conducted in a designated and restricted area with controlled access.
-
Decontamination: Ensure that a decontamination solution is readily available in the work area.
-
Waste Disposal Setup: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).
-
PPE Donning: Put on all required PPE in the correct order in an anteroom or designated clean area before entering the handling area.
2. Weighing and Aliquoting:
-
Containment: Whenever possible, use a closed system, such as a containment glove box or ventilated balance enclosure, for weighing and transferring the compound.
-
Minimize Dust Generation: If handling powders, use techniques that minimize dust generation, such as gentle scooping. Keep containers covered as much as possible.
3. In Vitro Experimental Protocol: Cellular Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on a target kinase in a cellular context.
-
Cell Culture: Culture human stem cell-derived cardiomyocytes (hSC-CMs) or another relevant cell line in the appropriate medium.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.
-
Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Incubation: Incubate the cells for a predetermined period to allow for compound interaction.
-
Lysis and Analysis: Lyse the cells to release their contents. Analyze the phosphorylation status of the target kinase's substrate using methods such as a cellular phosphorylation assay.
-
Data Interpretation: Determine the IC50 value of this compound, which is the concentration that inhibits 50% of the kinase activity.
4. Post-Handling and Decontamination:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
Spill Management Plan
In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in.
For Solid/Powder Spills:
-
Do not sweep dry powder. This can create airborne dust.
-
Gently cover the spill with plastic or a tarp to prevent it from becoming airborne.
-
Place wet absorbent material over the spill to dissolve the powder.
-
Once the powder is no longer visible, proceed with cleanup as for a liquid spill.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
For Liquid Spills:
-
Contain the spill by surrounding it with absorbent material.
-
Apply absorbent powder or pads to the spill, working from the edges inward.
-
Use a scoop or tongs to place the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
Dispose of all cleanup materials as hazardous waste.
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to all applicable federal, state, and local regulations.
-
Solid Waste: This includes contaminated PPE (gloves, coveralls, shoe covers), absorbent pads, and any other disposable materials that have come into contact with this compound. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof hazardous waste container. Do not pour this waste down the drain.
-
Sharps: Dispose of all needles and other contaminated sharps in a designated sharps container.
-
Final Disposal: The primary method for disposing of potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal company. This ensures the complete destruction of the active compound.
Visualizations
Below are diagrams illustrating key workflows and concepts related to the safe handling of this compound.
Caption: High-level workflow for the safe handling of this compound from preparation to post-handling procedures.
Caption: Logical flow for responding to a spill of the potent compound this compound.
Caption: Simplified signaling pathway showing this compound's inhibitory action on a target tyrosine kinase.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
